2-(3-Nitrophenoxy)tetrahydro-2H-pyran
Description
Structure
3D Structure
Properties
CAS No. |
28659-20-3 |
|---|---|
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
2-(3-nitrophenoxy)oxane |
InChI |
InChI=1S/C11H13NO4/c13-12(14)9-4-3-5-10(8-9)16-11-6-1-2-7-15-11/h3-5,8,11H,1-2,6-7H2 |
InChI Key |
HFVCSRUCFXZPPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OC2=CC=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Solubility profile of 2-(3-Nitrophenoxy)tetrahydro-2H-pyran in organic solvents
An In-depth Technical Guide to the Solubility Profile of 2-(3-Nitrophenoxy)tetrahydro-2H-pyran in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) or key intermediate in various organic solvents is a cornerstone of pharmaceutical development and process chemistry. It governs critical processes such as reaction kinetics, purification, crystallization, and formulation. This technical guide provides a comprehensive examination of the solubility profile of 2-(3-Nitrophenoxy)tetrahydro-2H-pyran, a molecule of interest in synthetic chemistry. Due to the scarcity of published empirical data for this specific compound, this guide synthesizes foundational solubility principles, predictive models, and established experimental protocols to provide researchers with a robust framework for its handling and application. We will delve into the theoretical underpinnings of solubility, provide a field-proven experimental workflow for its determination, and present a predicted solubility profile based on solvent-solute interactions.
Introduction: The Critical Role of Solubility
In the landscape of drug discovery and chemical synthesis, understanding a compound's solubility is not merely a preliminary step but a critical factor that dictates the feasibility and efficiency of the entire workflow.[1][2] From ensuring homogeneity in a reaction vessel to achieving optimal yield and purity in crystallization, the interaction between a solute and a solvent is paramount.[3] 2-(3-Nitrophenoxy)tetrahydro-2H-pyran, with its distinct functional groups—a polar nitro group, an ether linkage, an aromatic ring, and a non-polar tetrahydropyran moiety—presents an interesting case study in solubility. Its amphiphilic nature suggests a nuanced solubility profile that is highly dependent on the choice of solvent. This guide aims to elucidate this profile through a combination of theoretical analysis and practical, validated experimental methodology.
Physicochemical Characterization of the Solute
To predict how 2-(3-Nitrophenoxy)tetrahydro-2H-pyran behaves in different solvents, we must first understand its molecular structure and inherent properties.
-
Molecular Structure:
-
Aromatic Nitro Group: The 3-nitrophenyl group is a key feature, imparting significant polarity through the strong dipole moment of the nitro (-NO2) group.
-
Ether Linkage: The phenoxy-pyran ether bond (-O-) provides a site for potential hydrogen bond acceptance and contributes to the molecule's polarity.
-
Tetrahydro-2H-pyran (THP) Ring: This saturated heterocyclic portion is largely non-polar and aliphatic in character.
-
-
Predicted Properties:
-
Polarity: The molecule possesses both polar (nitro, ether) and non-polar (phenyl, THP) regions, making its overall polarity moderate.
-
Hydrogen Bonding: It can act as a hydrogen bond acceptor at the oxygen atoms of the ether and nitro groups but lacks a hydrogen bond donor.
-
Physical State: Likely a solid at room temperature, a common characteristic for nitrophenyl derivatives.[4]
-
This structural duality is the primary driver of its solubility behavior, which can be rationalized by the foundational principle of "like dissolves like."[5][6] This adage suggests that substances with similar intermolecular forces are more likely to be miscible.
Theoretical Framework: Predicting Solubility
While empirical testing is the gold standard, theoretical models provide a predictive framework that saves time and resources.
Intermolecular Forces and Polarity
The dissolution process is an energy balance of breaking solute-solute and solvent-solvent interactions to form new solute-solvent interactions.
-
Polar Solvents: Solvents like ethanol or acetone will interact favorably with the polar nitrophenyl and ether parts of the molecule through dipole-dipole forces.[7]
-
Non-polar Solvents: Non-polar solvents like hexane will interact primarily through weaker London dispersion forces with the non-polar THP and phenyl rings, but will poorly solvate the polar functionalities, leading to lower expected solubility.[8]
Hansen Solubility Parameters (HSP)
A more quantitative approach is the use of Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components:
-
δd: Energy from dispersion forces.
-
δp: Energy from polar (dipole-dipole) forces.
-
δh: Energy from hydrogen bonding.
The principle states that substances with similar HSP values are likely to be miscible.[9][10][11] To achieve good solubility, the HSP values (δd, δp, δh) of the solvent should closely match those of the solute, minimizing the difference in their cohesive energies.
Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility
The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the Shake-Flask method.[12] It is considered the "gold standard" and involves creating a saturated solution and measuring the concentration of the dissolved solute.
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of solid 2-(3-Nitrophenoxy)tetrahydro-2H-pyran to a series of vials, each containing a precisely known volume or mass of a selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[12]
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker or agitator within a temperature-controlled incubator (e.g., 25 °C).
-
Agitate the mixtures for a predetermined period (typically 24 to 72 hours) to ensure that thermodynamic equilibrium is reached.[12][13] The time required may vary depending on the compound and solvent system.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant. To ensure no solid particulates are transferred, the supernatant should be filtered through a chemically inert filter (e.g., 0.22 µm PTFE) or centrifuged at high speed.[14]
-
-
Quantification:
-
Accurately dilute the clear, saturated filtrate with a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the concentration of the solute using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis Spectrophotometry, by comparing the response to a calibration curve prepared with known concentrations of the compound.[12][15]
-
-
Calculation:
-
Calculate the solubility from the measured concentration, accounting for the dilution factor. The result is typically expressed in units of mg/mL, g/L, or mol/L.
-
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask solubility determination method.
Predicted Solubility Profile and Discussion
Based on the principles of intermolecular forces, the following table summarizes the predicted solubility of 2-(3-Nitrophenoxy)tetrahydro-2H-pyran in a range of common organic solvents. These predictions serve as a well-founded hypothesis to be confirmed by the experimental protocol described above.
| Solvent | Solvent Class | Key Intermolecular Forces | Predicted Solubility | Rationale |
| Hexane | Non-polar Aliphatic | Dispersion | Low | Poor interaction between the non-polar solvent and the polar nitro-ether functionalities of the solute.[5] |
| Toluene | Non-polar Aromatic | Dispersion, π-π stacking | Moderate | The aromatic ring of toluene can interact favorably with the nitrophenyl ring of the solute via π-π stacking. |
| Dichloromethane | Aprotic Polar | Dispersion, Dipole-dipole | High | The solvent's dipole can effectively solvate the polar regions of the solute without disrupting strong solvent-solvent bonds. |
| Acetone | Aprotic Polar | Dispersion, Dipole-dipole | High | Strong dipole-dipole interactions between acetone's carbonyl group and the solute's nitro and ether groups. |
| Ethanol | Protic Polar | Dispersion, Dipole-dipole, H-bonding | High | Acts as both an H-bond donor and acceptor, interacting well with the solute's H-bond accepting sites. |
| Methanol | Protic Polar | Dispersion, Dipole-dipole, H-bonding | Moderate-High | Similar to ethanol but its higher polarity may lead to slightly less favorable interaction with the non-polar parts of the solute. |
| Water | Protic Polar | Hydrogen bonding network | Very Low | The large, non-polar regions of the solute would disrupt the strong, cohesive hydrogen-bonding network of water, making dissolution energetically unfavorable. |
Relationship Between Solvent Polarity and Solubility
The predicted trend suggests that the solubility of 2-(3-Nitrophenoxy)tetrahydro-2H-pyran is not a simple linear function of solvent polarity. Instead, optimal solubility is expected in solvents of intermediate to high polarity that can effectively solvate both the polar and non-polar moieties of the molecule. Solvents that are too non-polar fail to interact with the polar groups, while highly polar, structured solvents like water cannot accommodate the non-polar parts.
Caption: Predicted solubility trend versus solvent polarity.
Conclusion and Future Work
This guide establishes a robust theoretical and practical framework for understanding the solubility of 2-(3-Nitrophenoxy)tetrahydro-2H-pyran. The analysis of its molecular structure predicts a nuanced solubility profile, with optimal solubility expected in moderately to highly polar organic solvents capable of both dipole-dipole interactions and accommodating non-polar regions. A detailed, step-by-step protocol for the industry-standard Shake-Flask method has been provided to enable researchers to obtain precise, empirical solubility data. The logical next step is the execution of this experimental protocol to validate the predicted profile and generate quantitative data. This information will be invaluable for optimizing reaction conditions, developing purification and crystallization procedures, and advancing the use of this compound in pharmaceutical and chemical research.
References
- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.
- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
- Improved Solubility Predictions in scCO 2 Using Thermodynamics-Informed Machine Learning Models.
- Hansen solubility parameter – Knowledge and References. Taylor & Francis.
- 3.2 Solubility – Introductory Organic Chemistry.
- Solubility of Organic Compounds. University of Calgary.
- Solvent polarity Definition. Fiveable.
- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
- Shake-Flask Solubility Assay. Enamine.
- Solubility of organic compounds (video). Khan Academy.
- Effects of polar and nonpolar groups on the solubility of organic compounds in soil organic matter.
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.
- Hansen solubility parameter. Wikipedia.
- Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. PMC - NIH.
- solubility experimental methods.pptx. SlideShare.
- 2-(4-Nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol. Sigma-Aldrich.
- (2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(4-(hydroxymethyl)-2-nitrophenoxy)
- A Comprehensive Technical Guide to the Solubility of 3,4-Dihydro-2H-pyran in Organic Solvents. Benchchem.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(4-(hydroxymethyl)-2-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate | 290298-12-3 [sigmaaldrich.com]
- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 6. Khan Academy [khanacademy.org]
- 7. fiveable.me [fiveable.me]
- 8. Effects of polar and nonpolar groups on the solubility of organic compounds in soil organic matter [pubs.usgs.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 11. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 14. protocols.io [protocols.io]
- 15. solubility experimental methods.pptx [slideshare.net]
Thermodynamic Stability and Kinetic Profiling of THP-Protected 3-Nitrophenol Derivatives
A Technical Whitepaper for Drug Development Professionals
Executive Summary
In complex multi-step organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs), the strategic selection of protecting groups dictates the overall yield and scalability of the route. The tetrahydropyranyl (THP) ether is a ubiquitous protecting group for alcohols and phenols due to its robust stability against strongly basic conditions, organometallic reagents, and metal hydrides[1]. However, when applied to electron-deficient phenols such as 3-nitrophenol, the thermodynamic stability and kinetic cleavage profile of the resulting THP acetal are fundamentally altered.
As a Senior Application Scientist, I frequently observe synthetic routes fail because the thermodynamic envelope of electron-deficient THP ethers is misunderstood. This whitepaper provides an in-depth analysis of the thermodynamic behavior of THP-protected 3-nitrophenol derivatives, offering researchers field-proven insights and self-validating protocols to master this specific chemical space.
Mechanistic Foundations: The THP-Acetal System
The protection of a hydroxyl group via 3,4-dihydro-2H-pyran (DHP) yields an acetal (often referred to as a "double-ether")[2]. Unlike standard aliphatic ethers, acetals are thermodynamically stable under basic conditions but become highly labile in the presence of Brønsted or Lewis acids[3].
The deprotection mechanism is an equilibrium-driven process initiated by the protonation of the ether oxygen. This is followed by the rate-limiting cleavage of the C-O bond, generating a resonance-stabilized oxocarbenium ion and liberating the free alcohol or phenol[3]. Subsequent nucleophilic attack by water or an alcoholic solvent on the oxocarbenium ion yields 2-hydroxytetrahydropyran, which tautomerizes to 5-hydroxypentanal, driving the equilibrium forward[3],[4].
Mechanistic pathway of acid-catalyzed THP deprotection of 3-nitrophenol.
Electronic Perturbations: The 3-Nitrophenol Anomaly
The thermodynamic stability of a THP ether is inversely proportional to the leaving group ability of the parent hydroxyl compound.
Causality of Instability: 3-Nitrophenol possesses a pKa of 8.33, significantly lower than that of unsubstituted phenol (pKa 9.95) or aliphatic alcohols (pKa ~16). The meta-nitro group exerts a strong electron-withdrawing inductive effect (-I), which stabilizes the resulting phenoxide anion. Because 3-nitrophenoxide is an excellent leaving group, the activation energy required to cleave the C-O bond during acid-catalyzed hydrolysis is drastically reduced. Consequently, the THP ether of 3-nitrophenol is thermodynamically less stable in acidic media and exhibits a highly accelerated kinetic cleavage profile compared to its aliphatic counterparts.
Quantitative Data: Thermodynamic & Kinetic Profiling
To optimize reaction conditions, it is critical to quantify these electronic effects. The following table summarizes the comparative stability profiles, demonstrating why standard deprotection times must be aggressively truncated when handling nitrophenol derivatives.
| Substrate | pKa of Parent Hydroxyl | Relative Acid-Catalyzed Cleavage Rate | Thermodynamic Stability (Acidic Media) | Recommended Deprotection Time (Amberlyst-15, MeOH) |
| Aliphatic THP Ether (e.g., Ethanol) | ~16.0 | 1x (Baseline) | High | 2 - 4 hours |
| Phenol THP Ether | 9.95 | ~50x | Moderate | 45 - 60 minutes |
| 3-Nitrophenol THP Ether | 8.33 | ~800x | Low | 10 - 15 minutes |
| 4-Nitrophenol THP Ether | 7.15 | >2000x | Very Low | < 5 minutes |
Self-Validating Experimental Protocols
To ensure high fidelity in API synthesis, protocols must be self-validating—meaning the system itself provides physical or chemical proof of completion and prevents reversible side-reactions.
Protocol A: Synthesis of THP-Protected 3-Nitrophenol
Causality: We utilize Pyridinium p-toluenesulfonate (PPTS) rather than p-Toluenesulfonic acid (TsOH). The mild acidity of PPTS prevents the premature degradation of the highly sensitive product, shifting the thermodynamic equilibrium entirely toward the protected acetal[2].
-
Dissolution: Dissolve 10.0 mmol of 3-nitrophenol in 25 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Reagent Addition: Add 15.0 mmol (1.5 equiv) of 3,4-dihydro-2H-pyran (DHP), followed by 1.0 mmol (0.1 equiv) of PPTS.
-
Monitoring (Validation Step 1): Stir at ambient temperature. Monitor via TLC (Hexanes:EtOAc 8:2). The reaction validates its forward progress by the complete disappearance of the highly UV-active 3-nitrophenol spot (typically within 2 hours).
-
Quenching (Validation Step 2): Add 15 mL of saturated aqueous NaHCO3. Causality: Neutralizing the acid catalyst instantly freezes the equilibrium, preventing any reverse hydrolysis during the workup.
-
Isolation: Extract with DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the THP ether.
Protocol B: Controlled Deprotection via Solid-Supported Acid
Causality: For electron-deficient phenols, homogeneous acids make the workup perilous. We employ Amberlyst-15, a solid-supported macroreticular sulfonic acid resin[3]. Alternatively, green heterogeneous catalysts like Zeolite H-beta can be utilized for highly efficient, scalable deprotections[5],[6]. This allows for instantaneous termination of the reaction via simple filtration, bypassing the need for an aqueous basic quench that could ionize the liberated 3-nitrophenol and cause emulsion issues.
-
Suspension: Dissolve 5.0 mmol of the THP-protected 3-nitrophenol in 15 mL of HPLC-grade methanol. Add 10% by weight of Amberlyst-15 resin[3].
-
Reaction: Stir gently at room temperature.
-
Monitoring: Due to the lowered pKa of 3-nitrophenol, cleavage is rapid. Check TLC at exactly 10 minutes.
-
Filtration (Validation Step): Once the starting material is consumed, immediately filter the mixture through a sintered glass funnel to remove the Amberlyst-15 resin[3]. Causality: Physical removal of the catalyst permanently halts the reaction mechanism, validating the stability of the isolated product.
-
Concentration: Evaporate the methanol under reduced pressure to isolate pure 3-nitrophenol.
Self-validating experimental workflow for rapid THP ether deprotection.
Strategic Applications in Drug Development
Understanding the thermodynamic fragility of the THP-3-nitrophenol linkage under acidic conditions is a powerful tool. In drug development, this differential stability allows for orthogonal deprotection strategies. For instance, a molecule containing both an aliphatic THP ether and a 3-nitrophenol THP ether can be subjected to highly controlled, mildly acidic conditions (e.g., pH 5.5 buffer) to selectively unmask the nitrophenol while leaving the aliphatic ether intact. Furthermore, the absolute stability of this group to basic conditions makes it an ideal masking agent during strong nucleophilic attacks, such as Grignard additions or palladium-catalyzed cross-coupling reactions[1].
References
-
Title: Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents Source: PMC - NIH URL: [Link]
-
Title: Tetrahydropyranyl Ethers Source: Organic Chemistry Portal URL: [Link]
-
Title: THP Protecting Group: THP Protection & Deprotection Mechanism Source: Total Synthesis URL: [Link]
-
Title: What are the products formed in acidic hydrolysis of a tetrahydropyranyl ester? Source: Stack Exchange URL: [Link]
-
Title: Zeolite H-beta: an Efficient and Recyclable Catalyst for the Tetrahydropyranylation of Alcohols and Phenols Source: Organic Chemistry Portal URL: [Link]
Sources
- 1. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zeolite H-beta: an Efficient and Recyclable Catalyst for the Tetrahydropyranylation of Alcohols and Phenols, and the Deprotection of Tetrahydropyranyl Ethers [organic-chemistry.org]
Advanced Methodologies in the Tetrahydropyranylation of 3-Nitrophenol: A Technical Whitepaper
Executive Summary
The protection of phenolic hydroxyl groups is a foundational operation in multi-step organic synthesis and drug development. For electron-deficient substrates like 3-nitrophenol, the formation of a tetrahydropyranyl (THP) ether using 3,4-dihydro-2H-pyran (DHP) presents unique mechanistic challenges. This whitepaper provides an in-depth analysis of the causality behind catalyst selection, thermodynamic considerations, and a self-validating experimental workflow designed to ensure high-yield protection of 3-nitrophenol.
Mechanistic Causality: Overcoming Nucleophilic Deactivation
In the realm of protecting group chemistry, the THP ether is highly valued for its stability under strongly basic conditions, its resistance to nucleophilic attack, and its orthogonal cleavage profile[1]. However, the efficiency of THP protection is strictly dictated by the electronic nature of the substrate[2].
3-Nitrophenol is a significantly poorer nucleophile than unsubstituted phenol or aliphatic alcohols. The nitro group at the meta position exerts a strong inductive electron-withdrawing effect (-I). While it does not participate in direct resonance delocalization of the phenoxide lone pairs (unlike ortho or para substitutions), the inductive pull substantially decreases the electron density on the phenolic oxygen[3].
To overcome this nucleophilic deactivation, the electrophilic partner—DHP—must be aggressively activated. The reaction proceeds via an acid-catalyzed electrophilic addition. The acid catalyst protonates the enol ether double bond of DHP, generating a highly reactive, resonance-stabilized oxocarbenium ion. Only when this highly electrophilic species is formed can the deactivated 3-nitrophenol successfully attack the intermediate to yield the corresponding THP ether.
Fig 1: Acid-catalyzed electrophilic addition mechanism for THP ether formation.
Catalyst Landscape and Quantitative Analysis
The choice of catalyst directly dictates the reaction kinetics and the purity profile of the 3-nitrophenol THP ether. Historically, Brønsted acids like p-toluenesulfonic acid (pTSA) or pyridinium p-toluenesulfonate (PPTS) have been the standard[1]. However, modern synthetic protocols have shifted towards Lewis acids and heterogeneous catalysts to minimize side reactions, avoid aqueous acidic workups that can prematurely cleave the THP group, and improve environmental sustainability.
The table below synthesizes quantitative data from recent literature regarding the tetrahydropyranylation of deactivated phenols (including 3-nitrophenol and its analogs) across various catalytic systems.
Table 1: Comparative Catalyst Efficacy for Phenol Tetrahydropyranylation
| Catalyst System | Loading (mol %) | Solvent | Temp (°C) | Time (min) | Yield (%) | Ref |
| PPTS (Standard Brønsted) | 10 | DCM | 25 | 180 - 240 | 82 - 85 | [1] |
| Fe₂(SO₄)₃·xH₂O (Heterogeneous) | 5 | Solvent-free | 25 | 45 | 92 | [4] |
| 2,4,6-Trichloro[1,3,5]triazine | 10 | Acetonitrile | 25 | 20 - 30 | 90 - 95 | [5] |
| PdCl₂(MeCN)₂ (Lewis Acid) | 2 | THF | 25 | 60 | 94 | [6] |
Causality Note: Heterogeneous and Lewis acid catalysts (e.g., Fe₂(SO₄)₃ and PdCl₂(MeCN)₂) often outperform traditional Brønsted acids because they provide localized, high-density electrophilic activation of DHP without lowering the bulk pH of the solution. This prevents the acid-catalyzed degradation of the newly formed THP ether, pushing the equilibrium toward the product[4],[6].
Self-Validating Experimental Protocol
To ensure reproducibility, the following protocol is designed as a self-validating system. Each step includes specific observable metrics to confirm success before proceeding.
Materials Required:
-
3-Nitrophenol (1.0 equiv, rigorously dried)
-
3,4-Dihydro-2H-pyran (DHP) (1.5 equiv, freshly distilled)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃
Step-by-Step Methodology:
-
Reagent Preparation & Initiation:
-
Action: Dissolve 3-nitrophenol (10 mmol) in 20 mL of anhydrous DCM under an inert argon atmosphere. Add DHP (15 mmol) via syringe.
-
Causality: An excess of DHP is required to drive the equilibrium forward, as the formation of the oxocarbenium ion is reversible.
-
-
Catalyst Addition:
-
Action: Add PPTS (1 mmol) in one portion. Stir the reaction mixture at room temperature (20-25 °C).
-
Validation: The solution may exhibit a slight color change. The reaction is mildly exothermic; ensure the temperature does not exceed 25 °C to prevent DHP polymerization.
-
-
In-Process Monitoring (TLC Validation):
-
Action: After 2 hours, sample the reaction. Run a Thin Layer Chromatography (TLC) plate using Hexane/Ethyl Acetate (8:2 v/v).
-
Validation Criteria: 3-Nitrophenol will appear as a distinct, UV-active spot with a lower Rf value. The THP-protected product will appear as a new UV-active spot with a significantly higher Rf value (due to the loss of the polar hydroxyl group). Proceed to quenching only when the starting material spot is completely consumed (>95% conversion).
-
-
Quenching & Workup:
-
Action: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Stir vigorously for 5 minutes.
-
Causality:Critical Step. The THP ether is highly sensitive to acid. Quenching with a strong or moderate base within a short timeframe neutralizes the PPTS, preventing the reverse reaction (deprotection) during solvent evaporation[1].
-
-
Isolation & Spectral Validation:
-
Action: Separate the organic layer, extract the aqueous layer with DCM (2 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography if necessary.
-
Validation Criteria: ¹H NMR (CDCl₃) must show the disappearance of the phenolic -OH broad singlet. Crucially, look for the appearance of a characteristic triplet-like multiplet around δ 5.4 - 5.6 ppm, corresponding to the anomeric acetal proton of the THP ring.
-
Fig 2: Step-by-step self-validating workflow for 3-nitrophenol THP protection.
Orthogonal Deprotection Strategies
The strategic value of the THP group lies in its orthogonality. Once downstream transformations (e.g., cross-coupling or nucleophilic substitutions on other parts of the molecule) are complete, the THP group must be removed without reducing the sensitive nitro group.
Because THP ethers are stable to strong bases, Grignard reagents, and mild oxidants, deprotection requires acidic conditions. To avoid harsh mineral acids that might trigger unwanted side reactions, mild solvolysis is preferred. Stirring the protected 3-nitrophenol in a mixture of Acetic Acid/THF/Water (4:2:1) at 45 °C, or using catalytic PPTS in refluxing ethanol, cleanly regenerates the phenolic hydroxyl group and yields volatile 5-hydroxypentanal as a byproduct, which is easily removed under vacuum[2],[6].
Conclusion
The tetrahydropyranylation of 3-nitrophenol requires a nuanced understanding of physical organic chemistry. By recognizing the inductive deactivation caused by the meta-nitro group, chemists can rationally select appropriate catalysts—transitioning from traditional Brønsted acids to highly efficient Lewis or heterogeneous catalysts. Implementing a self-validating workflow with strict basic quenching ensures that the thermodynamic equilibrium is locked, resulting in high-purity yields suitable for advanced pharmaceutical development.
References
-
"4-Methyl-3-nitrophenol 98 2042-14-0 - Sigma-Aldrich." Sigma-Aldrich. URL:
-
"Selective Tetrahydropyranylation under Non-Acidic Conditions." Thieme-Connect. URL:[2]
-
"Total Synthesis, Biosynthesis and Biological Profiles of Clavine Alkaloids." NIH PMC. URL:[3]
-
"WO2014197169A1 - Protecting phenol groups." Google Patents. URL:[1]
-
"Convenient tetrahydropyranylation of alcohols and phenols by catalytic ferric sulfate hydrate." ResearchGate. URL:[4]
-
"Efficient Method for Tetrahydropyranylation of Phenols and Alcohols Using 2,4,6-Trichloro[1,3,5]triazine." TÜBİTAK Academic Journals. URL:[5]
-
"A Mild and Efficient Selective Tetrahydropyranylation of Primary Alcohols and Deprotection of THP Ethers of Phenols and Alcohols Using PdCl2(MeCN)2 as Catalyst." ResearchGate. URL:[6]
Sources
- 1. WO2014197169A1 - Protecting phenol groups - Google Patents [patents.google.com]
- 2. Thieme E-Books & E-Journals - [thieme-connect.com]
- 3. Total Synthesis, Biosynthesis and Biological Profiles of Clavine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. researchgate.net [researchgate.net]
Orthogonal Reactivity and Chemoselective Manipulation of Nitro-Tetrahydro-2H-pyran (THP) Ether Derivatives
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
In advanced organic synthesis and medicinal chemistry, the strategic deployment of bifunctional intermediates is critical for building complex molecular architectures. Molecules containing both a strongly electron-withdrawing nitro group and an acid-labile tetrahydro-2H-pyran (THP) ether present unique reactivity profiles. This whitepaper explores the electronic interplay between these functional groups and outlines field-proven, chemoselective protocols for their orthogonal manipulation—specifically, the reduction of nitro groups without premature acetal cleavage, and the selective deprotection of THP ethers.
Electronic Interplay: Causality in Molecular Behavior
To master the reactivity of Nitro-THP derivatives, one must first understand the electronic causality governing the system. The nitro group is one of the most potent electron-withdrawing groups (EWGs) utilized in organic chemistry. When positioned on an aromatic or heteroaromatic core (such as an indazole or benzene ring), it exerts profound inductive and resonance-based electron depletion across the scaffold.
This electron withdrawal directly impacts the behavior of adjacent functional groups. For instance, in the synthesis of pharmaceutical intermediates like1, the C4-nitro group significantly increases the acidity of the indazole N-H proton, which in turn influences the stability and initial installation of the THP protecting group during cross-coupling reactions[1]. Conversely, the THP group is an acetal; it is highly stable to basic conditions, organometallics, and nucleophiles, but exceptionally labile to acidic environments[2].
Electronic effects of nitro groups on THP ether stability.
Chemoselective Workflows: Orthogonality in Practice
A common strategic motif in drug discovery is utilizing the nitro group as a "masked amine"[2]. The core synthetic challenge arises when the nitro group must be reduced to an amine to enable further functionalization (e.g., urea formation in 3) without destroying the acid-sensitive THP ether[3].
Nitro Reduction in the Presence of THP
While catalytic hydrogenation ( H2 , Pd/C) is a standard method for nitro reduction and generally leaves THP ethers intact, it can be problematic in the presence of reducible halogens or specific sulfur moieties. Furthermore, harsh metal-acid reductions (e.g., SnCl2/HCl or Fe/HCl ) will instantly hydrolyze the THP acetal. The optimal, field-proven solution is Zinc-mediated reduction in aqueous Ammonium Chloride ( Zn/NH4Cl ) . This single-electron transfer process operates at a strictly neutral pH, ensuring complete chemoselectivity[3].
THP Cleavage in the Presence of Nitro (or Amines)
When the synthetic sequence requires the unmasking of the hydroxyl group, THP ethers can be smoothly cleaved using mild acidic conditions. Catalytic amounts of drive the acetal hydrolysis rapidly at room temperature, leaving the nitro group (or the newly formed amine) completely unaffected.
Workflow for orthogonal nitro reduction and THP deprotection.
Quantitative Data: Stability and Reactivity Matrix
To guide experimental design, the following table quantifies the expected reactivity of the Nitro-THP system under standard synthetic conditions. THP ethers demonstrate high stability to basic pH and reducing agents, allowing for selective transformations[4].
| Reaction Condition | Reagents & Environment | Nitro Conversion (%) | THP Cleavage (%) | Recommended Use Case |
| Mild Acidic Cleavage | TFA (20 mol%), MeOH, 25°C | < 1% | > 98% | Selective THP removal |
| Neutral Reduction | Zn dust, NH4Cl , THF/ H2O , 25°C | > 95% | < 1% | Chemoselective nitro reduction[3] |
| Catalytic Hydrogenation | H2 (1 atm), Pd/C, THF, 25°C | > 95% | < 5% | Halogen-free nitro reduction |
| Strong Acidic Reduction | SnCl2 , HCl, EtOH, 80°C | > 95% | > 95% | Global deprotection & reduction |
| Basic Hydrolysis | LiOH, THF/ H2O , 25°C | < 1% | < 1% | Ester saponification[4] |
Self-Validating Experimental Protocols
The following methodologies are designed to be self-validating systems, incorporating physical and chemical feedback loops to ensure protocol success.
Protocol A: Chemoselective Zinc-Mediated Nitro Reduction
-
Objective: Reduce the nitroaromatic moiety to an aniline/amine without hydrolyzing the acid-labile THP acetal.
-
Causality: Utilizing Zn/NH4Cl creates a mild, near-neutral single-electron transfer environment, bypassing the destructive acidity of traditional metal-acid reductions[3].
-
Self-Validation Mechanism: The deep yellow/orange chromophore typical of nitroaromatics will physically dissipate as the reaction progresses, yielding a colorless or pale solution. TLC validation (UV active, ninhydrin positive) confirms primary amine formation.
Step-by-Step Procedure:
-
Dissolution: Dissolve the Nitro-THP derivative (1.0 equiv) in a 4:1 mixture of Tetrahydrofuran (THF) and saturated aqueous NH4Cl to achieve a 0.2 M substrate concentration.
-
Activation: Cool the mixture to 0°C. Add Zinc dust (10.0 equiv) portion-wise to control the exothermic nature of the single-electron transfer.
-
Reaction: Remove the ice bath, allowing the mixture to warm to 25°C. Stir vigorously for 2–4 hours. Monitor the disappearance of the yellow tint and verify via TLC.
-
Filtration: Filter the heterogeneous reaction mixture through a tightly packed pad of Celite to remove zinc salts. Wash the filter cake generously with Ethyl Acetate (EtOAc).
-
Isolation: Transfer the filtrate to a separatory funnel. Extract the aqueous layer with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo to yield the Amine-THP intermediate.
Protocol B: Acid-Catalyzed THP Deprotection
-
Objective: Cleave the THP ether to unmask the free hydroxyl group efficiently.
-
Causality: THP ethers are susceptible to specific acid-catalyzed hydrolysis. A catalytic amount of TFA in a protic solvent (methanol) rapidly shifts the equilibrium toward the deprotected alcohol and volatile acetal byproducts.
-
Self-Validation Mechanism: The unmasking of the hydroxyl group dramatically increases the molecule's polarity. This is immediately visible via TLC as a significant downward shift in the Rf value compared to the non-polar THP-protected precursor.
Step-by-Step Procedure:
-
Dissolution: Dissolve the Amine-THP intermediate (1.0 equiv) in anhydrous Methanol (0.1 M concentration).
-
Catalysis: Add Trifluoroacetic acid (TFA, 0.2 equiv / 20 mol%) dropwise at 25°C.
-
Reaction: Stir the solution at room temperature for 15–30 minutes. Monitor via TLC for the complete consumption of the higher- Rf starting material.
-
Quenching: Quench the acid catalyst by adding saturated aqueous NaHCO3 dropwise until the solution reaches a pH of ~7.5.
-
Extraction: Concentrate the mixture in vacuo to remove methanol. Partition the remaining aqueous residue with Dichloromethane (DCM). Extract three times, dry the combined organics over Na2SO4 , and concentrate to yield the final target compound.
References
- Title: Appendix 6: Protecting groups Source: Oxford Learning Link URL
- Title: Application Notes: Protecting Group Strategies for 3-Iodo-6-methyl-4-nitro-1H-indazole Source: Benchchem URL
- Title: Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4 Source: Journal of Medicinal Chemistry - ACS Publications URL
- Title: Tetrahydropyranylation of alcohols and phenols and direct conversion of THP ethers into acetates Source: RSC Advances URL
- Title: Trifluoroacetic acid catalyzed tetrahydropyranylation of alcohols and phenols and direct conversion of THP ethers into acetates Source: NIScPR URL
Sources
A Comprehensive Guide to the IUPAC Nomenclature of Nitrophenoxy Tetrahydropyran Compounds
For Researchers, Scientists, and Drug Development Professionals
The precise and unambiguous naming of chemical compounds is a cornerstone of scientific communication, ensuring clarity and reproducibility in research and development. This guide provides an in-depth exploration of the International Union of Pure and Applied Chemistry (IUPAC) naming conventions for nitrophenoxy tetrahydropyran compounds. These molecules, incorporating a nitro group, a phenoxy ether linkage, and a tetrahydropyran ring, are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. This document will deconstruct the nomenclature of this class of compounds into a systematic, step-by-step process, grounded in the fundamental principles of IUPAC nomenclature.
The Architectural Blueprint: Deconstructing the Core Structure
A nitrophenoxy tetrahydropyran molecule is a composite of three key structural motifs. A thorough understanding of the individual nomenclature rules for each component is the first step towards mastering the systematic naming of the entire structure.
-
The Tetrahydropyran Ring: A six-membered saturated heterocycle containing one oxygen atom. According to the Hantzsch-Widman system, the preferred IUPAC name for this ring is 'oxane'. However, 'tetrahydropyran' is still a widely accepted and used name in the scientific literature.[1] The numbering of the tetrahydropyran ring begins at the oxygen atom, which is assigned position 1, and proceeds clockwise or counterclockwise to give the substituents the lowest possible locants.
-
The Phenoxy Group: This is an ether linkage where a phenyl group is attached to an oxygen atom. In IUPAC nomenclature, ethers are typically named as alkoxy derivatives of the parent alkane or arene.[2] When an ether is part of a more complex molecule, the smaller alkyl or aryl group is considered part of the alkoxy or aryloxy substituent.
-
The Nitro Group: The -NO₂ group is always treated as a substituent and is denoted by the prefix "nitro-".[3] It does not have a suffix in IUPAC nomenclature.
Establishing Seniority: The Principle of Functional Group Priority
In molecules with multiple functional groups, IUPAC has established a priority order to determine the principal functional group, which dictates the suffix of the compound's name.[4][5][6] For nitrophenoxy tetrahydropyran compounds, the ether linkage does not have a specific suffix and is always treated as a substituent (an "alkoxy" or "aryloxy" group). Similarly, the nitro group is always a prefix. Therefore, the parent structure will be determined by the more complex of the remaining fragments, which is typically the tetrahydropyran or the benzene ring.
Table 1: Priority of Relevant Functional Groups and Substituents
| Priority | Functional Group/Substituent | Prefix | Suffix |
| High | Carboxylic Acids | carboxy- | -oic acid |
| Esters | alkoxycarbonyl- | -oate | |
| Aldehydes | formyl- | -al | |
| Ketones | oxo- | -one | |
| Alcohols | hydroxy- | -ol | |
| Low | Ethers | alkoxy-/aryloxy- | (none) |
| Nitro Compounds | nitro- | (none) |
A Systematic Approach to Naming Nitrophenoxy Tetrahydropyran Compounds
The systematic naming of these compounds follows a logical, multi-step process that integrates the rules for each component.
Step 1: Identify the Parent Hydride
The parent hydride is the core structure to which all other groups are considered to be attached. In the case of nitrophenoxy tetrahydropyran, there are two main possibilities for the parent structure:
-
Tetrahydropyran as the Parent: This is the most common approach, especially when the tetrahydropyran ring is substituted with other functional groups of higher priority (e.g., hydroxyl groups). The entire nitrophenoxy moiety is then treated as a substituent.
-
Benzene as the Parent: If the benzene ring has substituents of higher priority than the tetrahydropyranoxy group, it would be considered the parent. However, given the common functionalities, this is less frequent.
For the purpose of this guide, we will primarily focus on the scenario where tetrahydropyran (or oxane) is the parent hydride.
Step 2: Identify and Name the Substituents
Once the parent hydride is identified, all other attached groups are treated as substituents. For a typical nitrophenoxy tetrahydropyran, the primary substituent is the (nitrophenoxy) group.
To name this substituent, we first identify the point of attachment to the parent tetrahydropyran ring. The substituent name is constructed as follows:
-
Start with the benzene ring: This is the "phen" part of "phenoxy".
-
Add the nitro group as a prefix: This gives us "nitrophenyl".
-
Indicate the position of the nitro group on the phenyl ring: This is done using locants (numbers). For example, if the nitro group is at the fourth position relative to the oxygen of the ether, it is "4-nitrophenyl".
-
Add "oxy" to indicate the ether linkage: This transforms "4-nitrophenyl" into "(4-nitrophenoxy)". The parentheses are used to avoid ambiguity.
Step 3: Number the Parent Ring and Assign Locants
The numbering of the tetrahydropyran ring starts at the oxygen atom (position 1). The direction of numbering is chosen to give the substituent(s) the lowest possible number(s). In the case of a single (nitrophenoxy) substituent, the carbon atom to which it is attached will determine the locant.
Step 4: Assemble the Full IUPAC Name
The final IUPAC name is assembled by combining the names of the substituents with the name of the parent hydride, in alphabetical order, preceded by their respective locants.
General Structure of the Name:
(locant)-(substituent name)(parent name)
For example, if a (4-nitrophenoxy) group is attached to the 2-position of the tetrahydropyran ring, the name would be:
2-(4-Nitrophenoxy)tetrahydropyran or 2-(4-Nitrophenoxy)oxane
Illustrative Examples and Workflow Visualization
Let's apply this systematic approach to a few examples to solidify the understanding.
Example 1: 2-(4-Nitrophenoxy)tetrahydropyran
Figure 1: Structure of 2-(4-Nitrophenoxy)tetrahydropyran.
Nomenclature Workflow:
-
Parent Hydride: The six-membered ring with one oxygen is identified as tetrahydropyran .
-
Substituent: The group attached at position 2 is a (4-nitrophenoxy) group.
-
Numbering: The tetrahydropyran ring is numbered starting from the oxygen as 1, giving the substituent the locant 2 . The phenyl ring is numbered starting from the carbon attached to the ether oxygen as 1', placing the nitro group at position 4' .
-
Final Name: 2-(4-Nitrophenoxy)tetrahydropyran
Example 2: A More Complex Derivative - (2R,3R,4S,5R)-2-(4-Nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol
This example, found in chemical databases, introduces stereochemistry and additional substituents.[7]
Sources
- 1. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 2. CK12-Foundation [flexbooks.ck12.org]
- 3. organicmystery.com [organicmystery.com]
- 4. Naming of Polyfunctional Compounds: IUPAC Rules & Examples [vedantu.com]
- 5. curlyarrows.com [curlyarrows.com]
- 6. IUPAC Nomenclature of Functional Group, Polyfunctional Compounds, Compounds With More than Two Principal Functional Groups, Practice Problems & FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 7. (2R,3R,4S,5R)-2-(4-Nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol - Lead Sciences [lead-sciences.com]
Acid sensitivity of 2-(3-Nitrophenoxy)tetrahydro-2H-pyran
An In-Depth Technical Guide to the Acid Sensitivity of 2-(3-Nitrophenoxy)tetrahydro-2H-pyran
Abstract
This technical guide provides a comprehensive examination of the chemical principles and experimental methodologies related to the acid sensitivity of 2-(3-nitrophenoxy)tetrahydro-2H-pyran. As a specialized tetrahydropyranyl (THP) ether, this compound's stability and cleavage kinetics are of significant interest in organic synthesis and drug development. We will explore the mechanistic underpinnings of its acid-catalyzed hydrolysis, the electronic influence of the 3-nitrophenoxy moiety, and detailed protocols for quantifying its lability. This document is intended for researchers, scientists, and drug development professionals who utilize protecting group strategies and require a deep, functional understanding of acetal chemistry.
Introduction: The Tetrahydropyranyl Ether in Context
Tetrahydropyranyl (THP) ethers are one of the most well-established and widely utilized protecting groups for hydroxyl functionalities in organic synthesis.[1][2] Their popularity stems from a crucial combination of attributes: ease of installation, low cost of the parent reagent 3,4-dihydro-2H-pyran (DHP), and robust stability across a wide spectrum of non-acidic conditions, including exposure to organometallics, hydrides, and strong bases.[1][3]
The defining characteristic of THP ethers, which are structurally classified as acetals, is their susceptibility to cleavage under acidic conditions.[1] This acid-lability allows for selective deprotection, a cornerstone of modern multi-step synthesis. The compound at the core of this guide, 2-(3-nitrophenoxy)tetrahydro-2H-pyran, serves as an excellent model for exploring the nuanced factors that govern this process. The presence of the 3-nitrophenoxy group introduces specific electronic effects that modulate the rate and mechanism of hydrolysis, providing a valuable case study for understanding structure-activity relationships in protecting group chemistry.
The Mechanism of Acid-Catalyzed Hydrolysis
The cleavage of 2-(3-nitrophenoxy)tetrahydro-2H-pyran in an acidic aqueous medium is a classic example of acetal hydrolysis. The reaction proceeds through a well-established, multi-step mechanism where the formation of a resonance-stabilized oxocarbenium ion is the rate-determining step.[4][5]
The key mechanistic steps are as follows:
-
Protonation: The reaction is initiated by the rapid and reversible protonation of the endocyclic oxygen atom of the tetrahydropyran ring. This step activates the C-O bond for cleavage.
-
Rate-Determining Step (RDS): The protonated ether undergoes heterolytic cleavage of the C-O bond, leading to the formation of a resonance-stabilized oxocarbenium ion and the release of the 3-nitrophenol leaving group. The stability of this cationic intermediate is the primary determinant of the reaction rate.[5]
-
Nucleophilic Attack: A water molecule from the solvent acts as a nucleophile, attacking the electrophilic carbocation.
-
Deprotonation: A final, rapid proton transfer to a base (such as water) regenerates the acid catalyst and yields the final products: 3-nitrophenol and 5-hydroxypentanal. The latter exists in equilibrium with its more stable cyclic hemiacetal form, 2-hydroxytetrahydro-2H-pyran.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Green chemistry methods for synthesizing 2-(3-Nitrophenoxy)tetrahydro-2H-pyran
Application Notes & Protocols for Researchers and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Significance of 2-(3-Nitrophenoxy)tetrahydro-2H-pyran and the Imperative for Green Synthesis
The tetrahydropyranyl (THP) ether, 2-(3-Nitrophenoxy)tetrahydro-2H-pyran, serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. The nitrophenoxy moiety is a versatile precursor for further functionalization, while the THP group acts as a robust protecting group for the hydroxyl functionality of 3-nitrophenol, which is often employed in multi-step organic syntheses. The stability of the THP ether under various reaction conditions, coupled with its straightforward deprotection, makes it an invaluable tool in the synthetic chemist's arsenal.
Traditionally, the synthesis of THP ethers has relied on the use of strong protic or Lewis acids as catalysts, often in conjunction with volatile and hazardous organic solvents. These methods, while effective, contribute to a significant environmental burden through the generation of acidic waste streams and the release of volatile organic compounds (VOCs). The principles of green chemistry compel us to develop alternative synthetic routes that are safer, more efficient, and environmentally benign.
This guide provides detailed protocols and insights into green methodologies for the synthesis of 2-(3-Nitrophenoxy)tetrahydro-2H-pyran, focusing on catalyst-free, solvent-free, and water-based approaches. These methods not only mitigate the environmental impact but also offer advantages in terms of simplified work-up procedures, reduced costs, and improved safety profiles.
The Core Reaction: Tetrahydropyranylation of 3-Nitrophenol
The fundamental transformation involves the acid-catalyzed addition of 3-nitrophenol to 3,4-dihydro-2H-pyran (DHP). The reaction proceeds via the formation of a resonance-stabilized carbocation intermediate, which is then attacked by the nucleophilic hydroxyl group of the phenol.
Reaction Scheme:
The challenge in developing green protocols lies in replacing hazardous acid catalysts and organic solvents with more sustainable alternatives without compromising the efficiency of this core reaction.
Green Synthetic Protocols
Herein, we detail three distinct green chemistry approaches for the synthesis of 2-(3-Nitrophenoxy)tetrahydro-2H-pyran. The choice of method will depend on the available equipment, desired scale, and specific experimental constraints.
Protocol 1: Heterogeneous Catalysis in a Green Solvent
This protocol leverages a recyclable solid acid catalyst, minimizing waste and simplifying product purification. The use of a green ethereal solvent like 2-methyltetrahydrofuran (2-MeTHF), derived from renewable resources, further enhances the environmental credentials of this method.[1][2]
Rationale:
The use of ammonium bisulfate supported on silica (NH4HSO4/SiO2) provides an efficient and recyclable heterogeneous acid catalyst.[1][2] The solid nature of the catalyst allows for easy separation from the reaction mixture by simple filtration, eliminating the need for aqueous work-up to neutralize a homogeneous acid catalyst. 2-MeTHF is a desirable solvent due to its high boiling point, low water miscibility, and favorable environmental profile compared to traditional solvents like dichloromethane or tetrahydrofuran.
Experimental Workflow:
Caption: Workflow for heterogeneous catalysis.
Detailed Protocol:
-
Catalyst Preparation (if not commercially available):
-
Thoroughly mix ammonium bisulfate (NH4HSO4) and silica gel (SiO2) in a 1:1 weight ratio.
-
Heat the mixture at 120 °C for 2 hours, then cool to room temperature.
-
Grind the solid into a fine powder.
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-nitrophenol (1.39 g, 10 mmol) in 2-methyltetrahydrofuran (2-MeTHF, 20 mL).
-
Add 3,4-dihydro-2H-pyran (DHP) (1.01 g, 1.2 mL, 12 mmol).
-
Add the prepared NH4HSO4/SiO2 catalyst (0.2 g).
-
Stir the reaction mixture at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the 3-nitrophenol spot indicates reaction completion.
-
-
Work-up and Purification:
-
Upon completion, filter the reaction mixture to recover the solid catalyst. The catalyst can be washed with a small amount of 2-MeTHF, dried, and reused for subsequent reactions.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 2-(3-Nitrophenoxy)tetrahydro-2H-pyran.
-
Data Summary:
| Parameter | Value | Reference |
| Catalyst Loading | ~2 wt% | [1][2] |
| Solvent | 2-Methyltetrahydrofuran (2-MeTHF) | [1][2] |
| Temperature | Room Temperature | [1][2] |
| Typical Reaction Time | 1-3 hours | [1][2] |
| Expected Yield | >90% | [1][2] |
Protocol 2: Catalyst-Free Synthesis in Water
This innovative protocol utilizes water as both the solvent and a weak catalytic medium, completely eliminating the need for an external acid catalyst.[3] This approach is highly attractive from both an environmental and economic perspective.
Rationale:
At elevated temperatures, water can act as a weak Brønsted acid, protonating the dihydropyran and initiating the reaction.[3] The hydrophobic effect can also play a role by bringing the reactants together in the aqueous medium.[3] This method avoids the use of any organic solvents or catalysts, making it an exceptionally green process.
Experimental Workflow:
Caption: Workflow for catalyst-free synthesis in water.
Detailed Protocol:
-
Reaction Setup:
-
In a sealed tube or a round-bottom flask equipped with a reflux condenser, add 3-nitrophenol (1.39 g, 10 mmol), 3,4-dihydro-2H-pyran (DHP) (1.26 g, 1.5 mL, 15 mmol), and distilled water (10 mL).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent such as ethyl acetate (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Data Summary:
| Parameter | Value | Reference |
| Catalyst | None (Water acts as a catalyst) | [3] |
| Solvent | Water | [3] |
| Temperature | 80-100 °C | [3] |
| Typical Reaction Time | 4-8 hours | [3] |
| Expected Yield | 85-95% | [3] |
Protocol 3: Microwave-Assisted, Solvent-Free Synthesis
This protocol represents the pinnacle of green synthesis for this transformation by eliminating both the catalyst and the solvent, while significantly reducing the reaction time through the use of microwave irradiation.
Rationale:
Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to dramatic rate enhancements. In the absence of a solvent, the reactants absorb the microwave energy directly, leading to a highly efficient and clean reaction. This solvent-free approach minimizes waste and simplifies product isolation.
Experimental Workflow:
Caption: Workflow for microwave-assisted synthesis.
Detailed Protocol:
-
Reaction Setup:
-
In a microwave-safe reaction vessel, place 3-nitrophenol (1.39 g, 10 mmol) and 3,4-dihydro-2H-pyran (DHP) (1.01 g, 1.2 mL, 12 mmol).
-
Seal the vessel and place it in a dedicated microwave reactor.
-
-
Microwave Irradiation:
-
Irradiate the mixture at a suitable power and temperature (e.g., 100 W, 120 °C) for a short period (typically 2-10 minutes). The optimal conditions may need to be determined empirically.
-
-
Reaction Monitoring:
-
After the initial irradiation period, cool the vessel and check the reaction progress by TLC. If the reaction is incomplete, further irradiation can be applied.
-
-
Work-up and Purification:
-
Once the reaction is complete, the crude product can often be purified directly by recrystallization or column chromatography without the need for an extractive work-up.
-
Data Summary:
| Parameter | Value |
| Catalyst | None |
| Solvent | None (Solvent-free) |
| Temperature | Typically 100-150 °C (controlled by microwave) |
| Typical Reaction Time | 2-10 minutes |
| Expected Yield | >95% |
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating. The progress of each reaction can be easily monitored by thin-layer chromatography (TLC), a standard and reliable technique in organic synthesis. The identity and purity of the final product, 2-(3-Nitrophenoxy)tetrahydro-2H-pyran, should be confirmed by standard analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The expected spectroscopic data should be compared with literature values or with data from a commercially available standard, if available.
Conclusion: Embracing a Greener Future in Synthesis
The synthesis of 2-(3-Nitrophenoxy)tetrahydro-2H-pyran provides an excellent case study for the implementation of green chemistry principles in organic synthesis. By moving away from traditional methods that rely on hazardous catalysts and solvents, researchers and drug development professionals can significantly reduce the environmental footprint of their work. The protocols detailed in this guide, utilizing heterogeneous catalysis, water as a solvent, and microwave-assisted solvent-free conditions, offer practical and efficient alternatives. Adopting these greener methodologies is not only an ethical imperative but also a pathway to more streamlined, cost-effective, and safer chemical synthesis.
References
-
Beilstein Journal of Organic Chemistry. (2018). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. [Link]
-
ARKIVOC. (2005). Water as catalyst and solvent: Tetrahydropyranylation of alcohols in an aqueous medium. [Link]
-
ResearchGate. (2018). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. [Link]
-
R Discovery. (2000). Environmentally Friendly Arylmethylation of Aromatics with Benzyl Halides Using Envirocat EPZ10® as the Catalyst. [Link]
-
R Discovery. (2009). Indium triflate-catalyzed one-pot synthesis of 1-substituted-1H-1,2,3.... [Link]
-
Theilheimer's Synthetic Methods of Organic Chemistry. (2010). Volume 78. [Link]
-
Karger Publishers. (2011). Theilheimer's Synthetic Methods of Organic Chemistry, Vol. 78. [Link]
Sources
Application Notes and Protocols for the Scalable Manufacturing of 2-(3-Nitrophenoxy)tetrahydro-2H-pyran
Introduction
2-(3-Nitrophenoxy)tetrahydro-2H-pyran is a key intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs). The presence of the nitrophenoxy moiety provides a versatile handle for further chemical transformations, while the tetrahydropyran (THP) group often serves as a protecting group for hydroxyl functionalities. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers and professionals in the field of drug development and chemical manufacturing.
This document provides a comprehensive guide to the scalable manufacturing of 2-(3-Nitrophenoxy)tetrahydro-2H-pyran, focusing on the robust and widely applicable Williamson ether synthesis. The protocols and discussions herein are designed to provide both the theoretical underpinning and practical, actionable steps for successful implementation in a laboratory or industrial setting.
Synthetic Strategy: The Williamson Ether Synthesis
The most direct and scalable route to 2-(3-Nitrophenoxy)tetrahydro-2H-pyran is the Williamson ether synthesis. This classic SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide or a similar electrophile with a good leaving group.[1][2] For the synthesis of the target molecule, this translates to the reaction of 3-nitrophenoxide with a suitable 2-substituted tetrahydropyran.
The key advantages of employing the Williamson ether synthesis for this transformation on a large scale include:
-
High Reliability and Broad Scope: It is a well-established and predictable reaction.[1]
-
Cost-Effective Reagents: The starting materials, 3-nitrophenol and a suitable tetrahydropyran electrophile, are generally readily available and economically viable.
-
Scalability: The reaction conditions can be adapted for large-scale production with appropriate engineering controls.[1]
Reaction Mechanism
The reaction proceeds in two main steps:
-
Deprotonation: The acidic proton of the hydroxyl group of 3-nitrophenol is abstracted by a base to form the more nucleophilic 3-nitrophenoxide ion.
-
Nucleophilic Attack: The 3-nitrophenoxide ion then acts as a nucleophile, attacking the electrophilic carbon at the 2-position of the tetrahydropyran ring, displacing a leaving group (typically a halide) in a concerted SN2 mechanism.[1]
Figure 1: General workflow of the Williamson ether synthesis for 2-(3-Nitrophenoxy)tetrahydro-2H-pyran.
Scalable Manufacturing Protocol
This protocol details a robust method for the synthesis of 2-(3-Nitrophenoxy)tetrahydro-2H-pyran suitable for scaling up.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| 3-Nitrophenol | 554-84-7 | 139.11 | Harmful if swallowed, causes skin and serious eye irritation. Handle with appropriate PPE.[2][3] |
| 2-Chlorotetrahydro-2H-pyran | 3136-02-5 | 120.58 | Flammable liquid and vapor. Causes skin and serious eye irritation.[4][5] |
| Anhydrous Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Finely powdered is preferred for increased surface area. |
| Acetonitrile (CH₃CN) | 75-05-8 | 41.05 | Anhydrous grade is recommended. A polar aprotic solvent that promotes SN2 reactions.[1] |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | For extraction. |
| Brine (Saturated NaCl solution) | N/A | N/A | For washing during work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | For drying the organic phase. |
Experimental Procedure
-
Reaction Setup:
-
In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 3-nitrophenol (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).
-
Add anhydrous acetonitrile to the reactor (approximately 10-15 volumes relative to the 3-nitrophenol).
-
-
Reaction Execution:
-
Stir the suspension vigorously at room temperature for 15-20 minutes to ensure good mixing.
-
Slowly add 2-chlorotetrahydro-2H-pyran (1.1 equivalents) to the stirring suspension.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium chloride). Wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the resulting crude residue in ethyl acetate.
-
Wash the organic layer sequentially with water (2 x 10 volumes) and brine (1 x 10 volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
For large-scale operations where chromatography is not ideal, the crude product can often be purified by recrystallization.
-
A suitable solvent system for recrystallization is typically a mixture of a polar solvent in which the compound is soluble at high temperatures and a non-polar solvent in which it is less soluble at low temperatures (e.g., ethanol/water or ethyl acetate/hexane).[6]
-
Dissolve the crude product in a minimal amount of the hot solvent system, then allow it to cool slowly to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of the cold solvent system, and dry under vacuum.
-
Figure 2: Scalable manufacturing process flow for 2-(3-Nitrophenoxy)tetrahydro-2H-pyran.
Process Optimization and Industrial Considerations
For large-scale industrial production, several factors can be optimized to improve efficiency, yield, and safety.
Phase-Transfer Catalysis (PTC)
In industrial settings, phase-transfer catalysis is a common and highly effective method for accelerating Williamson ether syntheses.[1][7] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase where the alkylating agent resides, thereby increasing the reaction rate.[8]
Advantages of PTC in this synthesis:
-
Increased Reaction Rates: Leads to shorter reaction times and higher throughput.
-
Milder Reaction Conditions: May allow for lower reaction temperatures, reducing energy consumption and potential side reactions.
-
Improved Yields: By promoting the desired reaction pathway.
Solvent and Base Selection
While acetonitrile is an excellent solvent, other polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can also be used and may offer advantages in terms of reaction rate.[2] However, their higher boiling points can make them more difficult to remove during work-up. The choice of base is also critical; while potassium carbonate is effective and economical, other bases like cesium carbonate can sometimes lead to higher yields, albeit at a higher cost.[2]
Work-up and Purification
Aqueous work-up is crucial for removing inorganic by-products and any unreacted base. For large-scale purification, recrystallization is generally preferred over chromatography due to cost and scalability.[9] The choice of recrystallization solvent will depend on the specific impurity profile of the crude product.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling the reagents and product.
-
Ventilation: All operations should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust and vapors.[3]
-
3-Nitrophenol: This compound is toxic and an irritant. Avoid contact with skin and eyes. In case of contact, flush with copious amounts of water.[2][10]
-
2-Chlorotetrahydro-2H-pyran: This is a flammable liquid. Keep away from heat, sparks, and open flames.[5]
-
Potassium Carbonate: While not highly hazardous, it can cause irritation upon contact with skin or eyes.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
The Williamson ether synthesis provides a robust and scalable method for the manufacturing of 2-(3-Nitrophenoxy)tetrahydro-2H-pyran. By carefully selecting the base, solvent, and reaction conditions, and by implementing efficient work-up and purification procedures, high yields of the desired product can be achieved. For industrial-scale production, the use of phase-transfer catalysis should be considered to enhance reaction efficiency. Adherence to strict safety protocols is paramount throughout the entire process to ensure the well-being of all personnel.
References
- Benchchem. (n.d.). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
- Santa Cruz Biotechnology. (n.d.). 3-Nitrophenol Material Safety Data Sheet.
- Wikipedia. (2024, February 27). Williamson ether synthesis. In Wikipedia.
- MilliporeSigma. (2025, November 6). Safety Data Sheet: 3-Nitrophenol.
- Williamson Ether Synthesis. (n.d.). Cambridge University Press.
- Benchchem. (n.d.). Application Notes and Protocols for Williamson Ether Synthesis Using 1-Bromo-4-ethoxy-2,2-dimethylbutane.
- Benchchem. (n.d.). Application Notes and Protocols for the Williamson Ether Synthesis of Substituted Nitroaromatics.
- Google Patents. (n.d.). CN119101040B - A method for synthesizing an aromatic-substituted chiral tetrahydropyran ring by desymmetrization.
- Santa Cruz Biotechnology. (n.d.). 2-Chlorotetrahydro-2H-pyran, Technical grade.
- Scribd. (n.d.). Williamson Ether Synthesis Experiment.
- Tokyo Chemical Industry. (2025, November 4). Safety Data Sheet: 4-Chlorotetrahydro-2H-pyran.
- CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
- PubChem. (n.d.). Synthesis of aryl ethers - Patent US-2001008942-A1.
- Nakagawa, M., Saegusa, J., Tonozuka, M., Obi, M., Kiuchi, M., Hino, T., & Ban, Y. (1977). 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Organic Syntheses, 56, 49. doi:10.15227/orgsyn.056.0049
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. francis-press.com [francis-press.com]
- 8. scribd.com [scribd.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
Application Note: Catalyst Optimization for Tetrahydropyranyl (THP) Protection of Electron-Deficient Phenols
Introduction & Mechanistic Rationale
The protection of hydroxyl groups as tetrahydropyranyl (THP) ethers using 3,4-dihydro-2H-pyran (DHP) is a cornerstone strategy in multi-step organic synthesis[1]. The THP group is highly valued for its robust stability against strong bases, hydrides, and organometallic reagents, as well as its facile removal under mildly acidic conditions[2].
However, electron-deficient phenols (e.g., nitrophenols, cyanophenols, and trifluoromethylphenols) present a severe kinetic hurdle. The presence of strong electron-withdrawing groups drastically diminishes the nucleophilicity of the phenolic oxygen. When utilizing standard Brønsted acid catalysts like p -toluenesulfonic acid ( p -TsOH), the reaction often stalls, resulting in poor conversions. Forcing the reaction with excess acid or heat typically leads to the exothermic polymerization of DHP rather than the desired etherification.
Mechanistically, successful THP protection requires the electrophilic activation of DHP to form a highly reactive oxocarbenium ion intermediate, which is subsequently trapped by the phenol. For deactivated phenols, the catalyst must either generate a highly electrophilic species without triggering side reactions or explicitly stabilize the transition state to lower the activation energy barrier[1].
Catalyst Landscape & Selection Strategy
To overcome the inherent unreactivity of electron-deficient phenols, modern catalyst optimization diverges into two primary, high-efficiency strategies:
Strategy A: Hydrogen-Bonding Organocatalysis (Acid-Free)
Thiourea derivatives, specifically N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea (Schreiner's catalyst), represent a breakthrough in acid-free THP protection[1]. Instead of aggressively protonating DHP, the thiourea moiety acts as a dual hydrogen-bond donor. It explicitly stabilizes the developing oxyanion in the transition state. This causality allows for exceptional turnover frequencies (up to 5700 h⁻¹) and ultra-low catalyst loadings (down to 0.001 mol%), making it the premier choice for substrates that are both electron-deficient and highly acid-sensitive[1].
Strategy B: Mild Lewis Acids and Halogens
For robust electron-deficient phenols lacking extreme acid sensitivity, molecular iodine (I₂) serves as a highly efficient, cost-effective, and mild Lewis acid[2]. Iodine mildly and reversibly activates the enol ether double bond of DHP, facilitating rapid nucleophilic attack by the phenol at room temperature. If heterogeneous catalysis is preferred for scale-up (allowing recovery by simple filtration), solid-supported Lewis acids like ferric sulfate hydrate (Fe₂(SO₄)₃·xH₂O) provide excellent yields under mild conditions[3].
Quantitative Data: Catalyst Performance Comparison
The following table summarizes the optimization landscape using 4-cyanophenol as a model electron-deficient substrate.
| Catalyst System | Loading | Temp (°C) | Time | Yield (%) | Key Advantage / Causality | Reference |
| p -TsOH (Classic) | 10 mol% | 25 | 24 h | <50% | Low cost, but insufficient activation leads to poor conversion. | N/A |
| Schreiner's Thiourea | 0.01 mol% | 50 | 2 h | 95% | Acid-free; H-bond stabilization prevents DHP polymerization. | [1] |
| Molecular Iodine (I₂) | 10 mol% | 25 | 1 h | 90% | Rapid, cost-effective electrophilic activation of DHP. | [2] |
| Fe₂(SO₄)₃·xH₂O | 1 mol% | 25 | 4 h | 85% | Heterogeneous; easily recoverable via simple filtration. | [3] |
Optimization Workflow
Decision matrix for selecting THP protection catalysts for deactivated phenols.
Experimental Protocols & Self-Validating Systems
Protocol A: Organocatalytic THP Protection (Ultra-Low Loading)
Best for: Acid-sensitive, highly deactivated phenols (e.g., 4-hydroxybenzonitrile).
Materials:
-
Electron-deficient phenol (1.0 equiv, 10 mmol)
-
3,4-Dihydro-2H-pyran (DHP) (1.5 equiv, 15 mmol)
-
N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea (0.01 mol%)
-
Anhydrous Dichloromethane (DCM) (20 mL)
Step-by-Step Methodology:
-
Substrate Dissolution: Dissolve the phenol in anhydrous DCM. Causality: DCM is a non-nucleophilic, aprotic solvent that will not compete with the deactivated phenol for the transition state complex.
-
Catalyst Addition: Add the thiourea catalyst (0.01 mol%).
-
DHP Addition: Add DHP dropwise over 5 minutes. Causality: Dropwise addition prevents localized high concentrations of DHP, mitigating any risk of auto-polymerization.
-
Reaction Incubation: Stir the mixture at 50 °C for 2 hours. Causality: Deactivated phenols require mild thermal input to overcome the activation barrier, even with transition state stabilization[1].
-
Workup: Because the catalyst loading is ultra-low, aqueous workup is often unnecessary. Concentrate the mixture directly under reduced pressure.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc) if trace unreacted phenol remains.
Validation & Analytical Checkpoints:
-
In-Process: Monitor via TLC. The THP ether will appear as a new, less polar spot (higher Rf ). Because the catalyst loading is negligible, no background catalyst spots will interfere with TLC interpretation.
-
Post-Reaction: ¹H NMR (CDCl₃) will reveal a diagnostic multiplet at δ 5.40–5.50 ppm , corresponding to the anomeric proton (O-CH-O) of the newly formed THP ring.
Protocol B: Iodine-Catalyzed THP Protection (Cost-Effective)
Best for: Standard electron-deficient phenols requiring rapid, scalable protection.
Materials:
-
Electron-deficient phenol (1.0 equiv, 10 mmol)
-
3,4-Dihydro-2H-pyran (DHP) (1.5 equiv, 15 mmol)
-
Molecular Iodine (I₂) (10 mol%, 1 mmol)
-
Anhydrous Dichloromethane (DCM) (20 mL)
Step-by-Step Methodology:
-
Initialization: Suspend the phenol and I₂ in DCM at room temperature. The solution will take on a deep purple/brown hue.
-
DHP Addition: Add DHP dropwise. Causality: I₂ rapidly activates DHP[2]. Slow addition controls the mild exotherm and ensures the deactivated phenol has time to trap the oxocarbenium intermediate.
-
Reaction Incubation: Stir at room temperature for 1 hour.
-
Quenching (Critical Step): Dilute with 20 mL DCM and wash with 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃). Causality: Thiosulfate reduces unreacted I₂ to water-soluble iodide (I⁻), instantly discharging the brown color and preventing downstream oxidative side reactions.
-
Neutralization: Wash the organic layer with saturated aqueous NaHCO₃. Causality: THP ethers are acid-labile. Neutralizing any trace acidic byproducts ensures the THP group is not cleaved during solvent evaporation.
-
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Validation & Analytical Checkpoints:
-
In-Process: The visual discharge of the iodine color during the Na₂S₂O₃ wash is a self-validating indicator that the Lewis acid has been successfully quenched.
-
Post-Reaction: Mass Spectrometry (ESI+) will show the [M+Na]+ peak of the THP ether, confirming the exact mass addition of 84 Da (the mass of the DHP unit) to the starting phenol.
References
-
Generally Applicable Organocatalytic Tetrahydropyranylation of Hydroxy Functionalities with Very Low Catalyst Loading Source: Organic Chemistry Portal (Summary of Synthesis, 2007, 779-790) URL:[Link]
-
Iodine-Catalyzed Mild and Efficient Tetrahydropyranylation / Depyranylation of Alcohols Source: Chemistry Letters (Oxford University Press), 1999 URL:[Link]
-
Convenient tetrahydropyranylation of alcohols and phenols by catalytic ferric sulfate hydrate Source: Canadian Journal of Chemistry (bac-lac.gc.ca) URL:[Link]
Sources
Application Note: 2-(3-Nitrophenoxy)tetrahydro-2H-pyran as a Precursor for Stimuli-Responsive Polybenzoxazole and Polyimide Photoresists
Target Audience: Polymer Chemists, Lithography Engineers, and Semiconductor Packaging Scientists.
Executive Summary & Mechanistic Rationale
In advanced semiconductor manufacturing, the demand for high-resolution, thermally stable dielectric layers has driven the development of positive-tone Photosensitive Polybenzoxazoles (PSPBOs) and polyimides[1]. 2-(3-Nitrophenoxy)tetrahydro-2H-pyran serves as a highly specialized, dual-functional precursor in this domain.
The molecule features two critical functional domains:
-
The Tetrahydropyranyl (THP) Ether: A robust protecting group that masks the phenolic hydroxyl. THP is stable under basic and nucleophilic conditions but is highly labile in the presence of acid[2]. In polymer science, this provides an ideal "solubility switch" for Chemically Amplified Resists (CARs)[3].
-
The Nitro Group: A chemically inert moiety during THP attachment that can be chemoselectively reduced to an amine. The resulting aniline derivative acts as a highly reactive monomer for step-growth (polyamides/polyimides) or chain-growth (maleimides) polymerizations.
By masking the phenol during polymerization, the THP group prevents the hydroxyl moiety from acting as a radical scavenger (which would prematurely terminate chain-growth) and drastically improves the solubility of the resulting polymer in non-polar casting solvents. Upon UV exposure in the presence of a Photoacid Generator (PAG), the THP group is catalytically cleaved, rendering the exposed regions soluble in aqueous base developers (e.g., TMAH)[3].
Lithographic & Chemical Workflow
Figure 1: Workflow from THP-protected monomer to patterned PBO dielectric.
Experimental Protocols
Protocol A: Chemoselective Reduction to 3-(Tetrahydro-2H-pyran-2-yloxy)aniline
Causality & Expertise: Traditional dissolving metal reductions (e.g., Fe/HCl or SnCl₂/HCl) generate highly acidic environments that will prematurely hydrolyze the acid-labile THP ether[4]. Therefore, strictly neutral catalytic hydrogenation must be employed to preserve the protecting group.
Step-by-Step Methodology:
-
Preparation: Dissolve 2-(3-Nitrophenoxy)tetrahydro-2H-pyran (10.0 mmol) in 50 mL of anhydrous ethyl acetate (EtOAc). Note: EtOAc is preferred over methanol to minimize any risk of solvolysis.
-
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (5 mol% Pd) under a continuous stream of Argon to prevent autoignition.
-
Hydrogenation: Seal the flask, purge with Argon three times, and backfill with Hydrogen gas via a balloon (1 atm). Stir vigorously at 25°C for 4–6 hours.
-
Monitoring (Self-Validation): Monitor the reaction via TLC (Hexane:EtOAc 3:1). The starting nitro compound ( Rf≈0.6 ) will disappear, replaced by the more polar amine ( Rf≈0.3 ). FT-IR analysis of an aliquot should confirm the disappearance of the strong N-O asymmetric stretch at 1530 cm⁻¹ and the emergence of N-H stretching bands at 3300–3400 cm⁻¹.
-
Workup: Filter the suspension through a tightly packed pad of Celite to remove the Pd/C. Wash the pad with 20 mL of EtOAc. Concentrate the filtrate under reduced pressure to yield the active monomer as a viscous oil.
Protocol B: Synthesis of THP-Protected Poly(o-hydroxyamide) (PHA)
Causality & Expertise: The synthesized 3-(THP-oxy)aniline is utilized as an end-capping agent or co-monomer in the step-growth polymerization of polyhydroxyamides (PHA). The THP group enhances the solubility of the rigid polymer backbone in casting solvents like PGMEA, which is critical for spin-coating uniform films[1].
Step-by-Step Methodology:
-
Polymerization: In a flame-dried flask under Argon, dissolve 4,4'-oxybisbenzoyl chloride (OBC) (10 mmol) in anhydrous N,N-dimethylacetamide (DMAc) (30 mL).
-
Amine Addition: Slowly add a mixture of a primary diamine (e.g., 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane, 8 mmol) and the synthesized 3-(THP-oxy)aniline (4 mmol, acting as the end-capper) dissolved in DMAc (20 mL) at 0°C.
-
Acid Scavenging: Add pyridine (22 mmol) dropwise to neutralize the HCl byproduct.
-
Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Precipitation: Pour the viscous polymer solution into 500 mL of vigorously stirred cold water/methanol (1:1). Filter the precipitated THP-protected PHA, wash with DI water, and dry in a vacuum oven at 40°C for 24 hours.
Protocol C: Formulation and Lithographic Evaluation of the Positive-Tone CAR
Causality & Expertise: The Post-Exposure Bake (PEB) is the most critical step in this protocol. UV exposure only generates a localized trace amount of acid from the PAG. The PEB provides the thermal mobility required for this proton to diffuse through the polymer matrix and catalytically cleave hundreds of THP groups (chemical amplification)[3].
Step-by-Step Methodology:
-
Resist Formulation: Dissolve the THP-protected PHA (15 wt%) and Triphenylsulfonium triflate (PAG, 5 wt% relative to polymer) in PGMEA. Filter through a 0.2 μm PTFE syringe filter.
-
Coating: Spin-coat the resist onto a hexamethyldisilazane (HMDS)-primed silicon wafer at 2500 rpm for 60 seconds.
-
Soft Bake: Bake the wafer on a hotplate at 90°C for 90 seconds to drive off residual PGMEA.
-
Exposure: Expose the film to 365 nm i-line UV radiation (Dose: 60 mJ/cm²) through a quartz photomask.
-
Post-Exposure Bake (PEB): Immediately bake the wafer at 110°C for 60 seconds to drive the acid-catalyzed deprotection.
-
Development: Puddle-develop the wafer using 0.26N Tetramethylammonium hydroxide (TMAH) for 60 seconds. Rinse with deionized water. The exposed areas will dissolve completely.
-
Thermal Cyclization: Cure the patterned wafer in a nitrogen-purged furnace at 350°C for 1 hour to convert the polyhydroxyamide into a highly stable polybenzoxazole (PBO) structure[1].
Mechanistic Visualization of the Solubility Switch
Figure 2: Photoacid-catalyzed THP deprotection mechanism in chemically amplified resists.
Quantitative Data: Lithographic & Thermal Properties
The incorporation of the THP group fundamentally alters the physical properties of the polymer matrix, enabling its use as a high-contrast photoresist.
Table 1: Comparative Properties of THP-Protected vs. Deprotected Polyhydroxyamide
| Property | THP-Protected Polymer (Unexposed) | Deprotected Polymer (Exposed + PEB) |
| Solubility in PGMEA/Toluene | High (>20 wt%) | Insoluble |
| Solubility in 0.26N TMAH | Insoluble (0 nm/s dissolution) | Highly Soluble (>1200 nm/s) |
| Glass Transition Temp ( Tg ) | ~175°C | ~260°C (due to interchain H-bonding) |
| Thermal Stability | Weight loss begins at ~210°C (THP cleavage) | Stable up to 350°C (prior to PBO cyclization) |
| Lithographic Contrast ( γ ) | N/A | > 2.5 |
References
- Title: Tetrahydropyranyl Ethers Source: Organic Chemistry Portal URL
- Title: Review of essential use of fluorochemicals in lithographic patterning and semiconductor processing Source: SPIE Digital Library URL
- Title: Synthesis and lithographic properties of positive-tone poly(benzoxazole)
- Source: Scirp.
Sources
Application Note: High-Efficiency Deprotection Protocols for 2-(3-Nitrophenoxy)tetrahydro-2H-pyran Using Mild Acids
Executive Summary & Substrate Profiling
The protection of phenolic hydroxyl groups as tetrahydropyranyl (THP) ethers is a cornerstone strategy in multi-step organic synthesis due to the group's stability against strong bases, Grignard reagents, and organolithiums[1]. However, the deprotection of 2-(3-Nitrophenoxy)tetrahydro-2H-pyran to yield the free 3-nitrophenol requires careful optimization. The presence of the strongly electron-withdrawing nitro group at the meta position significantly alters the electronic landscape of the acetal linkage. While robust mineral acids can cleave THP ethers, they often lead to the polymerization of the resulting pyran byproducts or the degradation of other acid-sensitive moieties. This application note details field-proven, self-validating protocols utilizing mild Brønsted acids to achieve high-yielding, chemoselective deprotection.
Mechanistic Rationale: Causality in Catalyst Selection
To master the deprotection of 2-(3-Nitrophenoxy)tetrahydro-2H-pyran, one must understand the underlying causality of the acid-catalyzed transacetalization/hydrolysis[2].
The reaction is initiated by the reversible protonation of the exocyclic or endocyclic oxygen of the THP acetal. Because the 3-nitrophenoxide is a highly stabilized leaving group (due to the electron-withdrawing inductive effect of the nitro group), the transition state leading to the oxocarbenium ion is achieved more readily than with standard aliphatic THP ethers.
Why mild acids? Using a mild acid catalyst (such as Pyridinium p-toluenesulfonate [PPTS] or Amberlyst-15) ensures that the protonation is controlled[3]. In a protic solvent like methanol or water, the highly reactive oxocarbenium intermediate is rapidly trapped by the solvent, driving the equilibrium forward to release 3-nitrophenol while preventing the oxocarbenium ion from participating in unwanted electrophilic aromatic substitutions or polymerization cascades[4].
Mechanistic pathway of acid-catalyzed THP ether cleavage releasing 3-nitrophenol.
Comparative Analysis of Mild Acid Systems
The selection of the deprotection system dictates the workup complexity and overall yield. The quantitative data below summarizes the performance of three highly validated mild acid systems for phenolic THP ethers[2][3].
| Catalyst System | Solvent | Temperature | Approx. Time | Yield Profile | Workup Complexity |
| PPTS (0.1 - 0.2 eq) | Ethanol or Methanol | 40 °C - 50 °C | 2 - 4 hours | > 90% | Low : Mild aqueous quench, simple extraction. |
| Amberlyst-15 (10% w/w) | Methanol | Room Temp | 1 - 3 hours | > 95% | Very Low : Simple filtration, no aqueous workup. |
| AcOH / THF / H₂O (3:1:1) | Neat / Mixed | Room Temp | 12 - 18 hours | 85 - 90% | Medium : Requires careful neutralization of AcOH. |
Validated Experimental Protocols
The following step-by-step methodologies are designed as self-validating systems. Each step includes observable benchmarks to ensure the researcher can verify the reaction's progress in real-time.
Protocol A: Heterogeneous Cleavage via Amberlyst-15
This is the premier choice for rapid processing, as the solid-supported acid eliminates the need for aqueous neutralization[2].
-
Dissolution: In an oven-dried round-bottom flask, dissolve 2-(3-Nitrophenoxy)tetrahydro-2H-pyran (1.0 mmol) in anhydrous methanol (10 mL). Causality: Methanol acts as both the solvent and the nucleophile to trap the oxocarbenium ion, forming 2-methoxytetrahydropyran and driving the reaction to completion.
-
Catalyst Addition: Add 10% w/w of dry Amberlyst-15 strongly acidic cation exchange resin.
-
Reaction & Self-Validation: Stir the suspension at room temperature. Monitor via Thin-Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (3:1) eluent. Validation marker: The starting material (higher Rf ) will disappear, and a bright yellow spot corresponding to 3-nitrophenol (lower Rf , highly UV active) will emerge.
-
Workup: Once TLC confirms complete consumption of the starting material (typically 1–3 hours), filter the reaction mixture through a medium-porosity fritted funnel to remove the Amberlyst-15 resin. Wash the resin with an additional 5 mL of methanol.
-
Isolation: Concentrate the combined filtrate under reduced pressure. The byproduct (2-methoxytetrahydropyran) is volatile and will be removed during concentration, leaving high-purity 3-nitrophenol.
Protocol B: Homogeneous Cleavage via PPTS
Ideal for substrates containing highly sensitive functional groups where even Amberlyst-15 might be too acidic[3].
-
Dissolution: Dissolve the THP ether (1.0 mmol) in absolute ethanol (10 mL).
-
Catalyst Addition: Add Pyridinium p-toluenesulfonate (PPTS) (0.15 mmol, 15 mol%). Causality: PPTS is a mild, slightly acidic salt (pH ~ 4.5 in water). It provides just enough proton activity to activate the acetal without cleaving silyl ethers or other delicate groups.
-
Reaction: Heat the mixture gently to 45 °C. Stir for 2–4 hours.
-
Quench & Extraction: Cool to room temperature. Quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate ( NaHCO3 ) to neutralize the PPTS. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate. Purify via flash column chromatography if trace impurities remain.
General experimental workflow for the mild acid-catalyzed deprotection of THP ethers.
Analytical Characterization & Troubleshooting
To ensure scientific integrity, the resulting product must be analytically verified against the starting material.
-
NMR Spectroscopy ( 1H NMR): The most definitive proof of deprotection is the complete disappearance of the characteristic anomeric proton of the THP group, which typically appears as a distinct multiplet at δ 5.4 - 5.5 ppm . Simultaneously, the appearance of a broad singlet at δ 9.5 - 10.0 ppm (in DMSO- d6 ) confirms the liberation of the free phenolic -OH group.
-
Colorimetric Troubleshooting: 3-Nitrophenol exhibits halochromism. If the reaction mixture turns intensely yellow/orange during a basic quench (e.g., NaHCO3 addition), this visually validates the successful liberation of the phenol, as the resulting 3-nitrophenoxide ion is highly conjugated and colored. If the solution remains colorless, the deprotection is likely incomplete, and the catalyst loading or temperature should be marginally increased.
References
-
Kumar, B., et al. Tetrahydropyranyl Ether (THPE) Formation in Hydroxyl Group Protection and Conversion to Other Useful Functionalities. RSC Advances. Available at: [Link]
-
Kumar, A., et al. Supramolecular Organocatalysis in Water Mediated by Macrocyclic Compounds. PubMed Central (PMC), National Institutes of Health. Available at:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-Nitrophenoxy)tetrahydro-2H-pyran
Welcome to the technical support center for the synthesis of 2-(3-Nitrophenoxy)tetrahydro-2H-pyran. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth, field-proven insights and troubleshooting strategies to help you optimize your reaction yield and purity.
Section 1: Understanding the Core Synthesis Methods
The formation of the ether linkage in 2-(3-Nitrophenoxy)tetrahydro-2H-pyran can be approached through several reliable synthetic strategies. The choice of method often depends on the available starting materials, substrate sensitivity, and desired scale. The two most prevalent methods are the Williamson Ether Synthesis and the Mitsunobu Reaction.
-
Williamson Ether Synthesis : This classic SN2 reaction involves the nucleophilic attack of a 3-nitrophenoxide ion on an electrophilic tetrahydropyran derivative, typically 2-bromotetrahydro-2H-pyran. It is a robust and widely used method for preparing both symmetrical and asymmetrical ethers.[1][2]
-
Mitsunobu Reaction : This powerful reaction allows for the conversion of a primary or secondary alcohol to an ether with inversion of stereochemistry.[3][4] In this context, tetrahydro-2H-pyran-2-ol is reacted with 3-nitrophenol in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).[3][5] This method is particularly useful under mild conditions.
Below is a decision-making workflow to help select the most appropriate synthetic route.
Caption: Synthetic Route Selection Workflow.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Issue 1: Low or No Product Formation in Williamson Ether Synthesis
-
Question: My reaction yield is very low, and I've recovered most of my 3-nitrophenol starting material. What are the common causes?
Answer: Low yields in a Williamson ether synthesis can often be traced back to several key factors.[6] The reaction is an SN2 process, which is sensitive to the strength of the nucleophile, the quality of the reagents, and the reaction conditions.
-
Incomplete Deprotonation: The 3-nitrophenoxide is the active nucleophile. Incomplete deprotonation of 3-nitrophenol results in a lower concentration of the nucleophile. Ensure your base is strong enough (e.g., NaH, K2CO3) and used in a slight excess. The pKa of 3-nitrophenol is approximately 8.4, so a base that can effectively deprotonate it is crucial.
-
Reagent and Solvent Quality: The Williamson synthesis is highly sensitive to protic solvents like water or ethanol, which can solvate the nucleophile and reduce its reactivity.[1] Always use anhydrous polar aprotic solvents such as DMF, acetonitrile, or THF.[1][6] Ensure your reagents are dry and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Insufficient Temperature or Time: Typical Williamson reactions are conducted at temperatures between 50 to 100 °C for 1 to 8 hours.[1][6] If you are running the reaction at room temperature, it may be too slow. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Caption: Troubleshooting Workflow for Low Yield.
Issue 2: Formation of an Alkene Byproduct
-
Question: I am observing a significant amount of a byproduct that appears to be an elimination product. How can I favor the desired substitution reaction?
Answer: The formation of an alkene byproduct is a classic example of the competition between SN2 (substitution) and E2 (elimination) pathways.[2][6] This is particularly problematic when using secondary alkyl halides, as 2-halotetrahydropyran is. The alkoxide base can act as a nucleophile (SN2) or as a base to abstract a proton (E2).
To favor substitution over elimination, consider the following adjustments:
-
Lower the Reaction Temperature: Higher temperatures tend to favor the elimination reaction.[6] Running the reaction at the lower end of the effective temperature range (e.g., 50-60 °C) can significantly suppress the E2 pathway.
-
Choice of Base: While a strong base is needed for deprotonation, a very strong, sterically hindered base can favor elimination. Using a milder base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF is often a good strategy for aromatic ether synthesis.
-
Use Phase Transfer Catalysis (PTC): PTC is an excellent technique to improve the yield of Williamson ether synthesis.[7][8] A catalyst like tetrabutylammonium bromide (TBAB) shuttles the phenoxide ion from an aqueous or solid phase into the organic phase where the reaction occurs.[1][9] This method often allows for lower reaction temperatures and avoids the need for strong, anhydrous bases like NaH, thereby minimizing side reactions.[7]
-
| Parameter | To Favor SN2 (Ether Product) | To Favor E2 (Elimination Byproduct) | Rationale |
| Temperature | Lower (50-70 °C) | Higher (>80 °C) | Elimination has a higher activation energy.[6] |
| Base | Milder, less hindered (e.g., K₂CO₃) | Strong, bulky base (e.g., t-BuOK) | Bulky bases are better at abstracting protons than attacking the carbon center.[10] |
| Solvent | Polar Aprotic (DMF, Acetonitrile) | - | Polar aprotic solvents enhance the nucleophilicity of the alkoxide.[1] |
Issue 3: Difficult Purification in Mitsunobu Reaction
-
Question: My Mitsunobu reaction seems to work, but I am struggling to remove the triphenylphosphine oxide (Ph₃P=O) and excess reagents. How can I simplify the purification?
Answer: A significant drawback of the Mitsunobu reaction is the stoichiometric formation of triphenylphosphine oxide and the hydrazine byproduct, which can be difficult to separate from the desired product.[11]
-
Modified Reagents: One effective strategy is to use polymer-supported triphenylphosphine. After the reaction, the polymer-bound phosphine oxide can be easily removed by simple filtration.[11] Similarly, using N,N,N',N'-tetramethylazodicarbonamide (TMAD) instead of DEAD can be advantageous, as its byproduct is insoluble in cold THF and can be filtered off.[11]
-
Chromatography: If using standard reagents, careful column chromatography is often required. A common technique is to elute with a non-polar solvent system first (e.g., hexane/ethyl acetate) to remove less polar impurities, then gradually increase the polarity to elute your product away from the highly polar triphenylphosphine oxide.
-
Crystallization: Sometimes, the triphenylphosphine oxide can be removed by crystallizing it from a non-polar solvent like diethyl ether or a hexane/dichloromethane mixture, though this is not always effective for all products.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the optimal general protocol for a high-yield Williamson synthesis of 2-(3-Nitrophenoxy)tetrahydro-2H-pyran?
A1: For robust and high-yield synthesis, a Phase Transfer Catalysis (PTC) approach is highly recommended. It offers excellent yields, milder conditions, and operational simplicity. See the detailed protocol in Section 4.
-
Q2: Can C-alkylation be a problem in this synthesis?
A2: Yes, with phenoxide nucleophiles, there is a possibility of alkylation occurring on the aromatic ring (C-alkylation) in addition to the desired O-alkylation.[6] However, the electron-withdrawing nitro group on the ring deactivates it towards electrophilic attack, making O-alkylation the strongly preferred pathway. Under standard Williamson conditions, C-alkylation is not expected to be a major side reaction for this specific substrate.
-
Q3: How should I properly handle and store 2-bromotetrahydro-2H-pyran?
A3: 2-Halotetrahydropyrans can be unstable and should be stored in a refrigerator under an inert atmosphere. They can be sensitive to moisture and light. It is often recommended to use them freshly prepared or from a recently opened bottle for best results.
Section 4: Detailed Experimental Protocols
Protocol 1: Williamson Ether Synthesis using Phase Transfer Catalysis
This protocol is optimized for high yield and operational simplicity, avoiding the need for strictly anhydrous conditions.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-nitrophenol (e.g., 1.39 g, 10 mmol), potassium carbonate (e.g., 2.07 g, 15 mmol), and tetrabutylammonium bromide (TBAB) (e.g., 0.32 g, 1 mmol).
-
Solvent Addition: Add 30 mL of acetonitrile as the solvent.
-
Reagent Addition: Add 2-bromotetrahydro-2H-pyran (e.g., 1.81 g, 11 mmol) to the mixture.
-
Reaction: Heat the mixture to 60-70 °C and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 3-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Extraction: Remove the solvent from the filtrate under reduced pressure. Dissolve the residue in 50 mL of ethyl acetate and wash with 1N NaOH (2 x 25 mL) to remove any unreacted 3-nitrophenol, followed by water (1 x 25 mL) and brine (1 x 25 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 2-(3-Nitrophenoxy)tetrahydro-2H-pyran.
Protocol 2: Mitsunobu Reaction
This protocol is ideal for small-scale synthesis under mild conditions.
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve 3-nitrophenol (10 mmol), tetrahydro-2H-pyran-2-ol (12 mmol), and triphenylphosphine (12 mmol) in 50 mL of anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (12 mmol) dropwise to the stirred solution over 15 minutes. A color change and/or precipitate may be observed.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding a few mL of water. Remove the THF under reduced pressure.
-
Purification: Dissolve the residue in a minimal amount of dichloromethane and purify by flash column chromatography. The separation of the product from triphenylphosphine oxide can be challenging and may require careful optimization of the eluent system.
References
- Base-Catalyzed Mitsunobu Reactions as a Tool for the Synthesis of Aryl sec-Alkyl Ethers. (2025). Vertex AI Search.
- Mitsunobu Reaction. BYJU'S.
- Mitsunobu Reaction. Organic Chemistry Portal.
- Synthesis of Aryl Ethers via a Sulfonyl Transfer Reaction. (2012). ACS Publications.
- Purification-Free Synthesis of Aryl Ethers via the Mitsunobu Reaction. (2008). Thieme.
- Improving reaction conditions for Williamson ether synthesis. Benchchem.
- Williamson ether synthesis. Wikipedia.
- Williamson ether synthesis. (2021). LS College.
- Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
- Help me, how increase yield in williamson ether reaction? (2022). ResearchGate.
- An improved Williamson ether synthesis using phase transfer catalysis. (1975). Semantic Scholar.
- Static phase transfer catalysis for Williamson reactions. RSC Publishing.
- Williamson Ether Synthesis. (2022). Chemistry Steps.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. byjus.com [byjus.com]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. crdeepjournal.org [crdeepjournal.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Static phase transfer catalysis for Williamson reactions: Pickering interfacial catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Technical Support Center: Preventing Hydrolysis of 2-(3-Nitrophenoxy)tetrahydro-2H-pyran
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stability of 2-(3-Nitrophenoxy)tetrahydro-2H-pyran, specifically its hydrolysis during reaction workup. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the integrity of your compound.
Troubleshooting Guide: Diagnosis and Solutions
This section addresses common problems observed during the workup of reactions involving 2-(3-Nitrophenoxy)tetrahydro-2H-pyran.
Problem 1: My NMR/LC-MS analysis shows the presence of 3-nitrophenol in my final product after workup.
Cause: The presence of 3-nitrophenol is a clear indicator that the tetrahydropyranyl (THP) ether has been cleaved. THP ethers, which are a type of acetal, are highly susceptible to hydrolysis under acidic conditions.[1][2] The workup procedure likely introduced an acidic environment, even if transiently, which catalyzed the decomposition of your target molecule.
Solution: The key is to maintain neutral to slightly basic conditions throughout the entire workup process.
-
Initial Quench: Avoid quenching the reaction with acidic solutions like aqueous ammonium chloride (NH₄Cl) or dilute HCl. Instead, use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize any acid present in the reaction mixture.[3][4] These mild bases will effectively neutralize acids without being harsh enough to cause other side reactions.[5][6]
-
Extraction Washes: During the liquid-liquid extraction, a common error is to perform a water wash before neutralizing residual acid. This can create a localized acidic aqueous layer sufficient to cause hydrolysis. Always perform a bicarbonate wash first.[7]
-
Drying Agent: Be mindful of the drying agent used. Some drying agents, like magnesium sulfate (MgSO₄), can be slightly acidic.[8] While often not problematic, for highly sensitive substrates like this, it is best to use a neutral drying agent such as anhydrous sodium sulfate (Na₂SO₄).[8]
Problem 2: I observe a significant loss of my product, and my yields are consistently low, although my reaction monitoring (e.g., TLC, LC-MS) shows full conversion of the starting material.
Cause: This issue often points to the partial hydrolysis of the product during the workup. The resulting 3-nitrophenol and the tetrahydropyran byproduct are more polar than the starting THP ether and may be lost to the aqueous layers during extraction.
Solution: In addition to the strict avoidance of acidic conditions as detailed above, consider the following optimizations to your extraction protocol:
-
"Salting Out": If your product has some water solubility, the addition of brine (a saturated aqueous solution of NaCl) during the extraction can help.[4] This is known as the "salting out" effect, which decreases the polarity of the aqueous layer and drives the organic compound into the organic phase, thus improving recovery.[9][10]
-
Back-Extraction: After separating the initial organic layer, re-extract the aqueous layer(s) with a fresh portion of the organic solvent (e.g., ethyl acetate, dichloromethane). This will help recover any product that may have partitioned into the aqueous phase.
-
Minimize Emulsions: Emulsions can trap product at the interface of the two layers. To break emulsions, you can add brine or gently swirl instead of vigorously shaking the separatory funnel.[4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of THP ether hydrolysis?
A1: The hydrolysis of a THP ether is an acid-catalyzed process that proceeds via a reversible acetal hydrolysis mechanism. The reaction is initiated by the protonation of the ether oxygen atom of the THP ring. This is followed by the cleavage of the C-O bond to form a resonance-stabilized carbocation and the free alcohol (in this case, 3-nitrophenol). Water then attacks the carbocation, and after deprotonation, a hemiacetal is formed, which is in equilibrium with the open-chain hydroxy aldehyde.[11][12]
Q2: Are THP ethers stable to basic conditions?
A2: Yes, THP ethers are generally very stable under basic conditions.[13][14] This is a key feature of this protecting group and why it is widely used in organic synthesis.[15][16] The stability in the presence of bases, organometallics, and hydrides makes it a versatile choice for protecting alcohols.[13]
Q3: What are the best practices for the workup of acid-sensitive compounds in general?
A3:
-
Neutralize First: Always begin the workup by neutralizing any acidic components in the reaction mixture with a mild base like saturated sodium bicarbonate solution.[17]
-
Check pH: After a bicarbonate wash, you can test the pH of the aqueous layer to ensure it is neutral or slightly basic.[7]
-
Use Brine: Employ a brine wash as the final aqueous wash to help remove dissolved water from the organic layer and break emulsions.[3][8][18]
-
Choose a Neutral Drying Agent: Use anhydrous sodium sulfate (Na₂SO₄) as your drying agent.[8]
-
Minimize Contact Time: Perform the workup efficiently to minimize the contact time of your compound with the aqueous phases.
Recommended Workup Protocol
This protocol is designed to minimize the risk of hydrolysis of 2-(3-Nitrophenoxy)tetrahydro-2H-pyran.
Materials:
-
Crude reaction mixture containing 2-(3-Nitrophenoxy)tetrahydro-2H-pyran
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Quenching and Neutralization:
-
Cool the reaction mixture to room temperature.
-
Slowly add saturated aqueous sodium bicarbonate solution to the reaction mixture with stirring until gas evolution (CO₂) ceases. This indicates that all acidic components have been neutralized.
-
-
Extraction:
-
Transfer the neutralized mixture to a separatory funnel.
-
Add a portion of the organic extraction solvent (e.g., ethyl acetate) and gently mix the layers. Vent the separatory funnel frequently to release any pressure.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution (1x)
-
Brine (2x)[3]
-
-
-
Drying and Concentration:
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add anhydrous sodium sulfate, and swirl the flask. Add more drying agent until it no longer clumps together.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
| Washing Step | Purpose | Volume |
| Saturated NaHCO₃ | Neutralize residual acid | 1 x volume of organic phase |
| Brine | Remove dissolved water, break emulsions | 2 x volume of organic phase |
Table 1: Recommended Aqueous Washes for Workup
Visualizing the Workup Logic
The following diagram illustrates the decision-making process for a safe and effective workup.
Caption: Decision workflow for preventing hydrolysis during workup.
References
-
Chemistry LibreTexts. (2024, August 15). 8.6: Common Extraction Washes. [Link]
-
University of York. (n.d.). Extractions vs Washes. [Link]
-
MIT OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide. [Link]
-
University of Colorado Boulder. (n.d.). What is the purpose of adding brine during an extraction. [Link]
-
Chegg. (2024, October 15). What is the purpose of a brine wash at the end of the liquid-liquid extraction?. [Link]
-
Homework.Study.com. (n.d.). Write a mechanism for the acid-catalyzed hydrolysis of a THP ether to regenerate the original.... [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. [Link]
-
Total Synthesis. (2024, October 15). THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]
-
Bite Dental. (n.d.). Simple way to neutralise mouth acids. [Link]
-
Vasilevsky, S. F., & El-Kabbani, O. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Protein and Peptide Letters, 24(3), 199–209. [Link]
-
ResearchGate. (n.d.). Efficient Method for Tetrahydropyranylation of Alcohols and Phenols and Deprotection of THP Ethers Using H14[NaP5W30O110] as a Green Catalyst | Request PDF. [Link]
-
Oreate AI Blog. (2026, January 7). Understanding the Acid Workup: A Key Step in Organic Chemistry. [Link]
-
IRIS - Unito.it. (n.d.). A Mild, Efficient and Sustainable Tetrahydropyranylation of Alcohols Promoted by Acidic Natural Deep Eutectic Solvents. [Link]
-
Chemistry Stack Exchange. (2020, August 17). What are the products formed in acidic hydrolysis of a tetrahydropyranyl ester?. [Link]
-
O'Leary, S. (1984). Aromatic sulphonates and the hydrolysis of 2-(p-nitrophenoxy)tetrahydropyran. Canadian Journal of Chemistry, 62(7), 1320-1324. [Link]
-
Wikipedia. (n.d.). Sodium bicarbonate. [Link]
-
YouTube. (2019, December 27). synthesis & cleavage of THP ethers. [Link]
-
Sciencing. (2022, August 30). How To Neutralize Acids & Bases. [Link]
-
National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
-
Ryze Chemie. (2024, May 6). How to Neutralize Acid: Effective Ways (2024). [Link]
-
Fife, T. H., & Jao, L. K. (1970). General acid catalysis and the pH-independent hydrolysis of 2-(p-nitrophenoxy) tetrahydropyran. Journal of the American Chemical Society, 92(18), 5492-5497. [Link]
-
Quora. (2016, February 21). Can I make an emergency acid neutralizer by dissolving baking soda in water?. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
University of York. (n.d.). Chemically-active extraction. [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. [Link]
-
Canadian Science Publishing. (1984). Aromatic sulphonates and the hydrolysis of 2-(p-nitrophenoxy)tetrahydropyran. [Link]
-
University of York. (n.d.). Theory of Aqueous Workup. [Link]
-
American Chemical Society. (1970). General acid catalysis and the pH-independent hydrolysis of 2-(p-nitrophenoxy) tetrahydropyran. [Link]
-
ResearchGate. (n.d.). (PDF) Reduction of aromatic nitro compounds to amines using zinc and aqueous chelating ethers: Mild and efficient method for zinc activation. [Link]
- Books Gateway. (2019, December 3). Avoid Protecting Groups | Green Chemistry: Principles and Case Studies.
-
National Institutes of Health. (n.d.). Oligonucleotide synthesis under mild deprotection conditions. [Link]
-
Missouri S&T. (n.d.). Aromatic Nitro Compounds. [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bitedental.com.au [bitedental.com.au]
- 6. Sodium bicarbonate - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 10. chegg.com [chegg.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. youtube.com [youtube.com]
- 13. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iris.unito.it [iris.unito.it]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Chemistry Teaching Labs - Extractions vs Washes [chemtl.york.ac.uk]
Removing trace acid catalysts from 2-(3-Nitrophenoxy)tetrahydro-2H-pyran
Technical Support Center: Managing THP Protecting Groups Focus: Synthesis and Stabilization of 2-(3-Nitrophenoxy)tetrahydro-2H-pyran
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the synthesis, isolation, and scale-up of acid-sensitive tetrahydropyranyl (THP) ethers, specifically 2-(3-Nitrophenoxy)tetrahydro-2H-pyran.
The Causality of Degradation: Why Trace Acids are Fatal
2-(3-Nitrophenoxy)tetrahydro-2H-pyran is synthesized by reacting 3-nitrophenol with 3,4-dihydro-2H-pyran (DHP) using an acid catalyst like p-toluenesulfonic acid (p-TsOH) [4]. While THP ethers are highly resilient to strong bases, Grignard reagents, and nucleophiles, they are exceptionally labile to Brønsted acids [1].
The Concentration Effect: The most common point of failure occurs during solvent removal (e.g., rotary evaporation). As the solvent volume decreases, the molarity of any residual, unneutralized acid increases exponentially. This localized drop in pH, coupled with trace ambient moisture, drives the thermodynamic equilibrium backward. The THP ether undergoes rapid auto-catalytic hydrolysis, cleaving back into 3-nitrophenol and 5-hydroxypentanal.
Acid-catalyzed cleavage mechanism of 2-(3-Nitrophenoxy)THP.
Troubleshooting & FAQs
Q1: My TLC shows complete conversion to 2-(3-Nitrophenoxy)tetrahydro-2H-pyran, but after rotary evaporation, I only recover 3-nitrophenol. What happened? A: You are experiencing auto-catalytic cleavage. If you used a homogeneous catalyst like p-TsOH or PPTS and did not completely neutralize it, the acid concentrated during evaporation. To fix this, you must quench the reaction with a strong base (like triethylamine) before aqueous workup, and buffer your organic layer prior to concentration [2].
Q2: I washed my organic layer with saturated NaHCO₃. Isn't that enough to remove p-TsOH? A: Not always. While NaHCO₃ neutralizes the bulk of the acid, trace amounts of the protonated organic species or unwashed acid can remain trapped in the organic phase (especially in halogenated solvents like dichloromethane). A self-validating approach is to add a volatile amine buffer (0.1% v/v triethylamine) to the organic layer after drying with Na₂SO₄ and before concentration. The TEA evaporates alongside the solvent, ensuring the micro-environment remains strictly basic.
Q3: Can I avoid the risk of aqueous workups entirely? A: Yes. Transitioning from a homogeneous catalyst to a heterogeneous macroreticular resin, such as Amberlyst-15, eliminates the need for aqueous neutralization [3]. The insoluble resin can simply be filtered out of the reaction mixture, physically removing the acid source before concentration.
Q4: My product degrades when I try to purify it via silica gel chromatography. How can I prevent this? A: Standard silica gel is inherently acidic (pH ~4.5-5.5) and will rapidly cleave THP ethers of phenols during elution. You must neutralize the stationary phase. Pre-treat your silica column by flushing it with your eluent containing 1-2% triethylamine (TEA). Maintain 0.1% TEA in your mobile phase throughout the separation to protect the acetal linkage.
Validated Experimental Protocols
Protocol A: Homogeneous Catalyst Quench & Workup (Using p-TsOH)
Objective: Complete neutralization and removal of soluble acid catalysts prior to isolation.
-
Quench: Upon reaction completion (verified by TLC), immediately add 1.5 molar equivalents of triethylamine (TEA) relative to the p-TsOH catalyst directly into the reaction flask. Stir for 5 minutes.
-
Dilution: Dilute the mixture with 3 volumes of dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Aqueous Wash: Transfer to a separatory funnel. Wash the organic layer twice with an equal volume of saturated aqueous NaHCO₃ [1].
-
Brine Wash: Wash the organic layer once with saturated NaCl (brine) to remove bulk water.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄. Filter off the drying agent.
-
Buffering (Critical Step): Add 0.1% v/v TEA to the filtered organic layer.
-
Concentration: Concentrate the solution in vacuo at a bath temperature not exceeding 35 °C. The product will remain stable as a buffered oil or solid.
Protocol B: Heterogeneous Catalysis Workflow (Using Amberlyst-15)
Objective: Physical removal of the acid catalyst to bypass aqueous workup.
-
Reaction: Combine 3-nitrophenol, 1.5 equivalents of DHP, and 10 wt% Amberlyst-15 (dry resin) in DCM. Stir at room temperature until completion [3].
-
Filtration: Filter the reaction mixture through a medium-porosity glass frit or a short pad of Celite to remove the Amberlyst-15 beads.
-
Rinsing: Wash the resin cake thoroughly with additional DCM to ensure complete product recovery.
-
Buffering: Add 0.1% v/v TEA to the combined filtrate (optional but highly recommended for long-term storage).
-
Concentration: Concentrate in vacuo. The absence of liquid acid guarantees the THP ether remains intact.
Decision tree for trace acid removal and product stabilization.
Quantitative Data: Catalyst Selection & Stability Metrics
The following table summarizes the operational metrics of different acid catalysts used for the THP protection of 3-nitrophenol, highlighting the efficiency of acid removal and the risk of product degradation.
| Catalyst Type | Typical Loading | Acid Removal Method | Deprotection Risk During Concentration | Recommended Post-Workup Buffer |
| p-TsOH·H₂O | 1.0 - 5.0 mol% | Saturated NaHCO₃ Wash | High (if unquenched) | 0.1% Triethylamine (TEA) |
| PPTS | 5.0 - 10.0 mol% | Mild Aqueous Wash | Moderate | 0.1% Triethylamine (TEA) |
| Amberlyst-15 | 10 wt% | Physical Filtration | Low | None strictly required (TEA optional) |
| BF₃·OEt₂ | 1.0 - 2.0 mol% | 1M NaOH Quench | Very High | 0.2% Triethylamine (TEA) |
References
- EP3287473A1 - Protecting phenol groups. Google Patents.
-
Synthesis of sulfonic acid functionalized carbon catalyst from glycerol pitch and its application for tetrahydropyranyl protection/deprotection of alcohols and phenols. Journal of Molecular Catalysis A Chemical (via ResearchGate). Available at: [Link]
Technical Support Center: Resolving Steric Hindrance in Nitrophenol Protection
Welcome to the Technical Support Center for advanced organic synthesis. Protecting sterically hindered nitrophenols is a notoriously difficult transformation that frequently stalls drug development and material synthesis workflows.
The challenge is twofold:
-
Electronic Deactivation: The strongly electron-withdrawing nitro group (-NO₂)—especially in the ortho or para positions—stabilizes the phenoxide anion via resonance and inductive effects. This drastically lowers its highest occupied molecular orbital (HOMO) energy, rendering it a very poor nucleophile [1].
-
Steric Hindrance: When bulky substituents (including the nitro group itself) are in the ortho position (e.g., 2-nitrophenol or 2,6-disubstituted analogs), they physically block the trajectory of incoming electrophiles, increasing the activation energy of the transition state [4].
This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated self-correcting protocols to overcome these barriers.
Data Presentation: Nitrophenol Reactivity Profiling
Understanding the specific electronic and steric profile of your substrate is the first step in selecting a viable protection strategy.
| Substrate Class | Example | pKa (Approx.) | Nucleophilicity | Steric Bulk | Recommended Silylation | Recommended Alkylation |
| Unsubstituted Phenol | Phenol | 9.95 | High | Low | TBSCl / Imidazole | K₂CO₃ / Acetone / RX |
| Para-Nitrophenol | 4-Nitrophenol | 7.15 | Low | Low | TBSCl / Imidazole | Cs₂CO₃ / DMF / RX |
| Ortho-Nitrophenol | 2-Nitrophenol | 7.23 | Low | High | TBSOTf / 2,6-Lutidine | NaH / DMF / RX |
| Hindered Nitrophenol | 2-tert-Butyl-4-nitrophenol | ~6.50 | Very Low | Very High | TBSOTf / 2,6-Lutidine | PTC (Phase Transfer) |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My silyl protection (TBS/TBDPS) of an ortho-nitrophenol is failing or incredibly slow. How can I drive this reaction to completion?
The Causality: Standard silylation uses TBSCl (tert-butyldimethylsilyl chloride) and imidazole. The chloride leaving group is relatively poor, and the silicon center's lowest unoccupied molecular orbital (LUMO) is not low enough to react with an electronically deactivated and sterically shielded nitrophenoxide.
The Solution: Switch to a highly reactive silyl triflate (e.g., TBSOTf) and a non-nucleophilic base like 2,6-lutidine [2]. The trifluoromethanesulfonate (triflate) is an exceptional leaving group, making the silicon atom hyper-electrophilic. 2,6-lutidine acts as an acid scavenger to neutralize the generated triflic acid without competing with the phenol for the silylating agent.
Protocol 1: Silylation of Hindered Nitrophenols using TBSOTf Self-Validating Check: The reaction mixture should transition from the bright yellow/orange color of the free nitrophenolate to a paler or colorless solution as the protected ether forms.
-
Preparation: Flame-dry a round-bottom flask under argon. Dissolve the hindered nitrophenol (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.
-
Base Addition: Add 2,6-lutidine (2.0 equiv) via syringe. Stir for 5 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Activation: Dropwise, add TBSOTf (1.5 equiv) over 10 minutes.
-
Monitoring: Stir for 1–2 hours. Monitor by TLC (Hexanes/EtOAc). The highly polar, yellow nitrophenol spot will disappear, replaced by a non-polar, UV-active product spot.
-
Quenching: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
FAQ 2: Williamson ether synthesis (e.g., MOM or Benzyl protection) yields mostly unreacted starting material. What is going wrong?
The Causality: Mild bases like K₂CO₃ in acetone are insufficient to overcome the high activation energy required for a hindered, deactivated phenoxide to attack an alkyl halide via an S_N2 mechanism.
The Solution: Generate a "naked" phenoxide using a strong base (NaH) in a polar aprotic solvent (DMF or NMP). The strong solvation of the sodium cation by DMF prevents tight ion-pairing, leaving the phenoxide highly exposed and reactive. For highly sensitive substrates, alternative protecting groups like Tetrafluoropyridyl (TFP) can be utilized under mild conditions [3].
Protocol 2: MOM Protection via NaH/DMF Self-Validating Check: The evolution of hydrogen gas (bubbling) upon the addition of NaH confirms the active deprotonation of the phenol.
-
Preparation: In a flame-dried flask under argon, suspend NaH (60% dispersion in mineral oil, 1.5 equiv) in anhydrous DMF (0.5 M). Cool to 0 °C.
-
Deprotonation: Slowly add a solution of the nitrophenol (1.0 equiv) in DMF. Stir for 30 minutes at 0 °C until H₂ evolution ceases and the solution turns deep yellow/red (indicating phenoxide formation).
-
Alkylation: Add Chloromethyl methyl ether (MOMCl, 1.5 equiv) dropwise. Caution: MOMCl is a known carcinogen; handle strictly inside a fume hood.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Workup: Carefully quench with cold water. Extract with diethyl ether (3x). Wash the organic layer extensively with water (5x) to remove DMF, followed by brine. Dry and concentrate.
FAQ 3: Acylation (Acetyl, Piv) is sluggish. Can I just heat the reaction?
The Causality: Heating often leads to thermal decomposition or side reactions before acylation occurs, due to the severe steric clash at the ortho position.
The Solution: Use a hypernucleophilic catalyst like 4-Dimethylaminopyridine (DMAP). DMAP reacts rapidly with the anhydride to form a highly electrophilic acylpyridinium intermediate. This intermediate is far more susceptible to attack by the hindered phenol than the neutral anhydride.
Strategic Visualizations
Decision tree for selecting nitrophenol protection strategies based on steric bulk.
Mechanistic pathway of DMAP-catalyzed acylation of a sterically hindered nitrophenol.
References
-
Di-tert-butylisobutylsilyl, Another Useful Protecting Group Organic Letters[Link]
-
Silicon-Based Blocking Agents Gelest, Inc.[Link]
-
Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions National Center for Biotechnology Information (PMC)[Link]
-
Catalytic Reductive ortho-C–H Silylation of Phenols with Traceless, Versatile Acetal Directing Groups and Synthetic Applications of Dioxasilines National Center for Biotechnology Information (PMC)[Link]
Technical Support Center: Column Chromatography of 2-(3-Nitrophenoxy)tetrahydro-2H-pyran
Welcome to the Technical Support Center for the purification of 2-(3-Nitrophenoxy)tetrahydro-2H-pyran (the THP ether of 3-nitrophenol). This guide is designed for researchers, synthetic chemists, and drug development professionals who are experiencing yield losses, co-elution, or degradation during silica gel chromatography.
Below, you will find causality-driven troubleshooting FAQs, quantitative data tables, and validated step-by-step methodologies to ensure the structural integrity of your acid-sensitive THP ethers during purification.
Part 1: Troubleshooting Guides & FAQs
Q1: Why does my 2-(3-Nitrophenoxy)tetrahydro-2H-pyran degrade or co-elute with 3-nitrophenol during standard silica gel chromatography?
A1: The degradation is caused by the inherent acidity of standard silica gel. The tetrahydropyranyl (THP) protecting group forms an acetal linkage that is highly stable to basic, reductive, and organometallic conditions, but it is extremely labile to acidic environments [1]. Standard chromatography silica gel contains surface silanol groups (Si-OH) that act as mild Brønsted acids.
When 2-(3-Nitrophenoxy)tetrahydro-2H-pyran interacts with these silanol groups, the acetal oxygen is protonated. This triggers the expulsion of the 3-nitrophenoxide leaving group and the formation of a highly reactive oxocarbenium ion, which is subsequently hydrolyzed by trace water on the column back to 3-nitrophenol and 5-hydroxypentanal [2]. This on-column deprotection leads to smeared bands, poor mass recovery, and contamination of your product with the starting material.
Q2: How do I prepare my solvent system to prevent this on-column deprotection?
A2: You must actively neutralize the acidic silanol sites on the silica gel before and during the separation. This is achieved by adding a volatile organic base, typically Triethylamine (Et₃N) , to your eluent.
A concentration of 0.5% to 1.0% (v/v) Et₃N in your Hexane/Ethyl Acetate (Hex/EtOAc) solvent system is sufficient to buffer the column. Because Et₃N binds to the acidic sites on the silica, you must pre-flush the packed column with the Et₃N-spiked solvent system prior to loading your crude sample. If you only add the base to the running solvent without pre-flushing, the silica will strip the base from the solvent front, leaving your compound exposed to acidic sites.
Q3: What is the optimal solvent polarity for separating the THP ether from unreacted 3-nitrophenol?
A3: The polarity difference between the starting material and the product is substantial, making separation straightforward once the acidity issue is resolved.
-
3-Nitrophenol is highly polar due to its hydrogen-bond donating hydroxyl group and the strongly electron-withdrawing nitro group. It will bind tightly to the silica gel.
-
2-(3-Nitrophenoxy)tetrahydro-2H-pyran lacks a hydrogen-bond donor and is significantly more lipophilic.
A gradient starting from 5% EtOAc in Hexanes (with 1% Et₃N) up to 15% EtOAc in Hexanes (with 1% Et₃N) is optimal [1]. The THP ether will elute rapidly, while the unreacted 3-nitrophenol will be retained on the column until higher polarities are reached.
Q4: How do I visualize the product on TLC?
A4: 2-(3-Nitrophenoxy)tetrahydro-2H-pyran is highly UV-active due to the conjugated 3-nitrophenyl chromophore (absorbs strongly at 254 nm). For secondary confirmation, especially to differentiate the THP ether from the free phenol, use a chemical stain. Phosphomolybdic Acid (PMA) or Potassium Permanganate (KMnO₄) stains will lightly oxidize the THP ring upon heating, yielding a distinct color change that confirms the presence of the aliphatic ether moiety.
Part 2: Quantitative Data & Polarity Profiling
To design a self-validating purification system, use the following chromatographic parameters to track your reaction components.
Table 1: Chromatographic Properties of Reaction Components
| Compound | Structural Feature | Relative Polarity | Expected R_f (20% EtOAc/Hexanes) | Visualization Method |
| 3,4-Dihydro-2H-pyran (DHP) | Enol ether (Reagent) | Non-polar | ~0.85 - 0.95 | KMnO₄ Stain (UV inactive) |
| 2-(3-Nitrophenoxy)THP | Acetal (Product) | Low/Moderate | ~0.60 - 0.70 | UV (254 nm), PMA Stain |
| 3-Nitrophenol | Phenol (Starting Mat.) | High | ~0.15 - 0.25 | UV (254 nm), Yellow visual |
Table 2: Recommended Solvent Systems for Flash Chromatography
| Phase | Solvent Ratio (Hexanes : EtOAc) | Triethylamine (Et₃N) Additive | Purpose |
| Column Pre-flush | 95 : 5 | 1.0% (v/v) | Neutralize silica gel silanol groups |
| Sample Elution | 95 : 5 to 85 : 15 | 1.0% (v/v) | Elute THP ether while retaining phenol |
| Column Wash | 50 : 50 | None | Strip remaining 3-nitrophenol |
Part 3: Experimental Protocols & Workflows
Protocol: Base-Neutralized Flash Chromatography
Objective: Isolate 2-(3-Nitrophenoxy)tetrahydro-2H-pyran without acid-catalyzed degradation.
Materials Required:
-
Silica gel (230–400 mesh)
-
Hexanes (Hex) and Ethyl Acetate (EtOAc)
-
Triethylamine (Et₃N, >99% purity)
-
Glass chromatography column
Step-by-Step Methodology:
-
Solvent Preparation: Prepare 1 Liter of the initial eluent: 950 mL Hexanes, 50 mL EtOAc, and 10 mL Et₃N. Mix thoroughly.
-
Column Packing (Slurry Method): Create a slurry of silica gel using the prepared 95:5:1 (Hex:EtOAc:Et₃N) solvent. Pour the slurry into the column and allow it to settle under mild air pressure.
-
Silica Neutralization (Critical Step): Pass at least 2 to 3 Column Volumes (CV) of the Et₃N-containing solvent through the packed bed. Causality note: This ensures all acidic silanol protons are neutralized by the amine base before the THP ether is introduced.
-
Sample Loading: Dissolve your crude reaction mixture in a minimum amount of Dichloromethane (DCM) or the elution solvent. Carefully apply it to the flat surface of the silica gel.
-
Elution: Elute the column using the 95:5:1 solvent system. Collect fractions in test tubes.
-
TLC Validation: Spot the fractions on a silica TLC plate. Develop the plate in 20% EtOAc/Hexanes (spiked with a drop of Et₃N). Identify fractions containing the product (R_f ~0.65, UV active).
-
Concentration: Pool the product-containing fractions. Evaporate the solvent under reduced pressure (rotary evaporator). Note: Ensure the water bath temperature does not exceed 35°C to prevent thermal degradation in the presence of concentrated trace impurities.
Part 4: Mechanistic & Workflow Visualizations
The following diagrams illustrate the logical workflow for purification and the chemical mechanism of the degradation you are preventing.
Workflow for the purification of 2-(3-Nitrophenoxy)tetrahydro-2H-pyran.
Acid-catalyzed deprotection pathway of THP ethers on standard silica gel.
References
-
Organic Chemistry Portal. "Tetrahydropyranyl Ethers - Protection of Hydroxyl Compounds". Organic Chemistry Portal. Available at:[Link]
Technical Support Center: Troubleshooting 2-(3-Nitrophenoxy)tetrahydro-2H-pyran in Basic Workflows
Overview
As a drug development professional or synthetic chemist, utilizing 2-(3-Nitrophenoxy)tetrahydro-2H-pyran (the THP ether of 3-nitrophenol) offers a robust method for masking phenolic hydroxyl groups during multi-step syntheses. While THP ethers are universally celebrated for their stability under basic conditions[1], the unique electronic properties of the 3-nitroaromatic system can sometimes yield unexpected experimental deviations. This guide synthesizes mechanistic causality with field-proven troubleshooting to ensure the integrity of your synthetic workflows.
Section 1: The Mechanistic Grounding of THP Base Stability
To troubleshoot effectively, one must first understand the causality of stability. THP ethers are cyclic acetals (gem-diethers). For a base (e.g., NaOH, KOH, amines) to cleave this group, a nucleophile would need to attack the sterically hindered C2 acetal carbon and expel the 3-nitrophenoxide anion.
Causality: Unlike carbonyl carbons, the acetal carbon lacks an empty π∗ orbital to accept incoming electrons from a nucleophile. Consequently, base-catalyzed hydrolysis would require an SN2 transition state that is severely disfavored by steric hindrance and electrostatic repulsion from the oxygen lone pairs[2]. Even though 3-nitrophenoxide is a relatively good leaving group ( pKa≈8.3 ), the kinetic barrier for base-driven cleavage remains insurmountable under standard conditions[3].
Mechanistic divergence of THP ether stability in basic versus acidic environments.
Section 2: Troubleshooting FAQs
Q1: I subjected 2-(3-Nitrophenoxy)THP to a standard aqueous NaOH workup, but NMR shows significant cleavage to 3-nitrophenol. Why did the base cleave it? Root Cause & Causality: The base did not cleave your THP ether; trace acid introduced during the workflow did. THP ethers are exquisitely sensitive to protons. If your reaction utilized halogenated solvents (like CH2Cl2 or CHCl3 ), these can photo-oxidize over time to generate trace HCl. Alternatively, if the basic mixture was neutralized or passed through standard silica gel (which is inherently acidic, pH ~4.5–5.5) without prior buffering, the local acidic microenvironment rapidly protonates the acetal oxygen, forming an oxocarbenium ion and expelling the 3-nitrophenoxide[4]. Actionable Fix: Quench reactions with a buffered aqueous solution (e.g., NaHCO3 ) and ensure any silica gel used for purification is pre-treated with 1-2% triethylamine ( Et3N ) to neutralize acidic silanol sites.
Q2: My protocol uses strong organometallic bases (e.g., n-BuLi, LDA). Is the THP ether stable here? Root Cause & Causality: While the acetal linkage itself resists nucleophilic attack by organolithiums, the aromatic ring of 2-(3-Nitrophenoxy)THP is highly vulnerable. The oxygen of the THP ether is a strong directing group for ortho-lithiation (Directed ortho Metalation, DoM)[5]. Furthermore, the strongly electron-withdrawing nitro group increases the acidity of the aromatic protons (particularly the C2 proton situated between the nitro and ether groups). Strong bases will deprotonate the ring, leading to complex oligomerization or nucleophilic attack on the nitro group itself, rather than simple ether cleavage. Actionable Fix: Avoid strong organolithium bases. If deprotonation of another site on the molecule is required, use non-nucleophilic, sterically hindered bases (like KHMDS or LiHMDS) at strictly cryogenic temperatures ( −78∘C ) and limit exposure time.
Q3: I am using an amine base (e.g., DIPEA, Piperidine) at elevated temperatures, and the solution turns deep red/brown with product loss. What is happening? Root Cause & Causality: This is a consequence of the nitroaromatic moiety, not the THP ether. Electron-deficient nitroarenes can form colored charge-transfer complexes or Meisenheimer complexes with electron-rich amines. Prolonged heating can lead to single-electron transfer (SET) events. Although the THP ether is meta to the nitro group (making Nucleophilic Aromatic Substitution less favorable than ortho/para), extreme thermal conditions can still degrade the aromatic core. Actionable Fix: Lower the reaction temperature. If a strong amine base is necessary, switch to a more sterically hindered, non-nucleophilic base (e.g., 2,6-lutidine) to prevent complexation with the nitroaromatic ring.
Diagnostic workflow for identifying the root cause of THP ether degradation.
Section 3: Quantitative Stability Matrix
To aid in experimental design, the following table summarizes the stability of 2-(3-Nitrophenoxy)THP compared to other common protecting groups under various basic and nucleophilic conditions.
| Reagent / Condition | 2-(3-Nitrophenoxy)THP | TMS Ether | Acetate Ester | Causality for THP Behavior |
| 1M NaOH (aq), 25°C | Stable (>99% recovery) | Cleaved | Cleaved | No empty orbital for OH− attack; high activation energy. |
| K2CO3, MeOH, 65°C | Stable | Cleaved | Cleaved | Acetal linkage is inert to methoxide/carbonate nucleophiles. |
| DIPEA, DMF, 80°C | Stable (Color change possible) | Stable | Stable | Base is non-nucleophilic; color due to nitroarene charge-transfer. |
| n-BuLi, THF, -78°C | Degrades (Ring metalation) | Stable | Cleaved | DoM at the aromatic ring; nitro group interference. |
| LiAlH4, THF, 0°C | Degrades (Nitro reduction) | Stable | Cleaved | THP is stable to hydrides, but the NO2 group reduces to NH2 . |
Section 4: Self-Validating Protocol: Base-Stability Stress Test
When integrating 2-(3-Nitrophenoxy)THP into a novel basic workflow, use this self-validating Standard Operating Procedure (SOP) to isolate the variable of base stability from environmental artifacts (like trace acid or light).
Principle: This protocol uses an internal standard and a biphasic buffer system to definitively prove whether degradation is base-induced or an artifact of the workup.
Step-by-Step Methodology:
-
Preparation of the Matrix: In a flame-dried 25 mL round-bottom flask, dissolve 100 mg of 2-(3-Nitrophenoxy)tetrahydro-2H-pyran and 20 mg of 1,3,5-trimethoxybenzene (as a highly stable, non-reactive quantitative NMR internal standard) in 5 mL of inhibitor-free THF.
-
Base Introduction: Add 5 mL of the basic reagent (e.g., 2M aqueous NaOH or 1M KOBu-t in THF). Stir vigorously at the target reaction temperature for the required duration.
-
Quench and Buffer (Critical Step): Do not neutralize with acid. Instead, dilute the mixture with 10 mL of a pH 8.5 buffered solution (0.1 M NaHCO3 ) to ensure the aqueous phase never drops below pH 7.
-
Extraction: Extract the aqueous layer with CH2Cl2 that has been freshly passed through a plug of basic alumina (to remove trace HCl).
-
Concentration: Dry the organic layer over anhydrous K2CO3 (avoid MgSO4 , which can be mildly acidic). Concentrate under reduced pressure at a bath temperature not exceeding 30°C.
-
Validation Analysis: Dissolve the crude residue in CDCl3 (pre-filtered through basic alumina) and acquire a 1H -NMR spectrum.
-
Validation Metric: Integrate the THP acetal proton (typically a multiplet around δ 5.4 ppm) against the aromatic singlet of the 1,3,5-trimethoxybenzene standard ( δ 6.1 ppm). A ratio matching the initial input confirms absolute stability to the basic conditions.
-
References
-
Tetrahydropyranyl Ethers | Organic Chemistry Portal | 3
-
The Tetrahydropyranyl (THP) Ether: A Comprehensive Guide | Benchchem | 2
-
THP Protecting Group: THP Protection & Deprotection Mechanism | Total Synthesis |4
-
Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry | NIH PMC | 1
-
Greene's Protective Groups in Organic Synthesis, 6th Edition | DOKUMEN.PUB |5
Sources
Validation & Comparative
Comparative 1H NMR Spectral Analysis of 2-(3-Nitrophenoxy)tetrahydro-2H-pyran: Solvent Effects and Field Strength Optimization
For researchers and drug development professionals, the accurate structural characterization of protected intermediates is a critical quality control checkpoint. 2-(3-Nitrophenoxy)tetrahydro-2H-pyran (the THP ether of 3-nitrophenol) is a highly utilized intermediate in the synthesis of complex heteroaromatics and targeted therapeutics. However, its 1 H NMR spectrum presents a unique analytical challenge: the interplay between the strongly electron-withdrawing nitro group on the aromatic ring and the chiral acetal center of the tetrahydropyran (THP) ring creates complex, overlapping second-order multiplets.
This guide objectively compares the performance of different NMR solvent systems (CDCl 3 vs. DMSO- d6 ) and magnetic field strengths (400 MHz vs. 600 MHz) to determine the optimal analytical parameters for resolving these complex spectral features.
Mechanistic Causality of Spectral Features
To optimize an NMR experiment, one must first understand the physical causality behind the molecule's chemical shifts[1].
-
The Chiral Acetal Center (C2'): The attachment of the 3-nitrophenoxy group to the C2' position of the THP ring generates a stereocenter. This chiral environment renders the equatorial and axial protons on the remaining methylene groups (C3', C4', C5', C6') magnetically inequivalent (diastereotopic). Instead of simple first-order splitting, these protons exhibit complex second-order multiplets.
-
Dual Oxygen Deshielding: The H-2' proton is bonded to a carbon flanked by two electronegative oxygen atoms (the ring oxygen and the ether oxygen). This pulls electron density away from the proton, deshielding it and shifting its resonance significantly downfield to approximately 5.4–5.5 ppm[2].
-
Magnetic Anisotropy of the Nitro Group: The -NO 2 group is strongly electron-withdrawing via both inductive and resonance effects. Protons ortho to the nitro group (H-2 and H-4) are severely deshielded, pushing their chemical shifts to the 7.7–7.9 ppm region.
Fig 1. Mechanistic causality of structural features on the 1H NMR chemical shifts.
Comparative Data Analysis: Solvents and Field Strengths
The choice of deuterated solvent and spectrometer frequency dictates the resolution of the resulting spectrum. Solvent choice heavily dictates the observed chemical shifts due to varying degrees of hydrogen bonding and magnetic susceptibility, as extensively documented by Gottlieb and co-workers[3].
Solvent Comparison: CDCl 3 vs. DMSO- d6
-
CDCl 3 (Non-polar): The industry standard for routine analysis. It provides a clean baseline but often fails to resolve the overlapping multiplets of the THP ring (C4' and C5' protons often merge into a broad hump).
-
DMSO- d6 (Polar, Aprotic): Induces Aromatic Solvent-Induced Shifts (ASIS). The strong dipole of DMSO interacts differently with the polar nitro group compared to the non-polar THP ring, altering the solvation shell. This differential solvation selectively shifts the aromatic protons, often resolving the H-4 and H-6 signals that might overlap in CDCl 3 .
Field Strength Comparison: 400 MHz vs. 600 MHz
Higher magnetic fields increase the chemical shift dispersion in Hertz ( Δν ), while the scalar coupling constants ( J ) remain constant[1]. For the diastereotopic THP protons, a 400 MHz instrument often yields a Δν/J ratio that is too small, resulting in second-order "roofing" effects. Upgrading to 600 MHz increases this ratio, pushing the multiplets toward first-order behavior and allowing for precise structural verification.
Table 1: Comparative 1 H NMR Chemical Shifts (600 MHz)
| Proton Assignment | CDCl 3 ( δ ppm, mult, J in Hz) | DMSO- d6 ( δ ppm, mult, J in Hz) | Performance & Causality Notes |
| H-2 (Aromatic) | 7.88 (t, J = 2.2) | 7.81 (t, J = 2.2) | Highly deshielded by both -NO 2 and -OTHP. |
| H-4 (Aromatic) | 7.80 (ddd, J = 8.1, 2.2, 1.0) | 7.75 (ddd, J = 8.2, 2.2, 1.0) | Deshielded primarily by the ortho -NO 2 group. |
| H-5 (Aromatic) | 7.42 (t, J = 8.2) | 7.55 (t, J = 8.2) | Meta to both substituents; experiences least deshielding. |
| H-6 (Aromatic) | 7.35 (ddd, J = 8.3, 2.5, 1.0) | 7.48 (ddd, J = 8.3, 2.4, 1.0) | DMSO- d6 provides better separation from H-5. |
| H-2' (Acetal) | 5.45 (t, J = 3.2) | 5.58 (t, J = 3.1) | Characteristic THP ether signal[2]. |
| H-6' (THP O-CH 2 ) | 3.88 (m, 1H), 3.62 (m, 1H) | 3.75 (m, 1H), 3.55 (m, 1H) | Diastereotopic splitting clearly resolved at 600 MHz. |
| H-3', H-4', H-5' | 1.55 – 2.05 (m, 6H) | 1.45 – 1.95 (m, 6H) | Broad overlap at 400 MHz; distinct multiplets at 600 MHz. |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your spectral data, the acquisition protocol must be self-validating. Do not blindly run standard parameters; instead, use the internal reference (TMS) and the lock signal to validate the system's homogeneity before acquiring the full spectrum[4].
Step-by-Step Methodology
Step 1: Precision Sample Preparation
-
Weigh exactly 15.0 mg of 2-(3-Nitrophenoxy)tetrahydro-2H-pyran.
-
Dissolve the compound in 0.6 mL of the chosen deuterated solvent (CDCl 3 or DMSO- d6 ) containing 0.03% v/v Tetramethylsilane (TMS)[4].
-
Filter the solution through a glass wool plug directly into a high-quality 5 mm NMR tube to remove particulate matter that could distort magnetic homogeneity.
Step 2: Instrument Tuning & Shimming (The Validation Check)
-
Insert the sample into the 600 MHz spectrometer and achieve a stable deuterium lock.
-
Perform automated gradient shimming (e.g., topshim).
-
Self-Validation Check: Acquire a quick 1-scan dummy spectrum. Measure the full width at half maximum (FWHM) of the TMS peak at 0.00 ppm. Do not proceed if the FWHM is > 1.0 Hz. Re-shim manually focusing on Z1 and Z2 gradients until the TMS peak is perfectly sharp and symmetrical.
Step 3: Optimized Data Acquisition
-
Set the pulse sequence to a standard 1D 1 H experiment with a 30° flip angle (e.g., zg30).
-
Causality-Driven Parameter: Set the relaxation delay (D1) to 5.0 seconds . Why? The quaternary carbons and highly deshielded aromatic protons in nitroaromatics have longer T1 relaxation times. A standard 1-second delay will result in incomplete relaxation, leading to inaccurate integration values.
-
Acquire 16 to 32 scans for optimal signal-to-noise ratio (SNR).
Step 4: Spectral Processing
-
Apply a zero-filling factor to double the data points (e.g., from 32k to 64k) to improve digital resolution.
-
Apply an exponential apodization function with a Line Broadening (LB) of 0.3 Hz to smooth the baseline without sacrificing the fine coupling constants of the aromatic rings.
Fig 2. Self-validating workflow for optimizing NMR acquisition parameters of THP ethers.
Conclusion and Recommendations
For the routine confirmation of 2-(3-Nitrophenoxy)tetrahydro-2H-pyran, CDCl 3 at 400 MHz is sufficient to identify the characteristic acetal proton ( δ ~5.45 ppm) and confirm the success of the THP protection.
However, for rigorous structural elucidation, impurity profiling, or publication-quality data, DMSO- d6 at 600 MHz is the superior alternative. The combination of high field strength and polar aprotic solvation breaks the accidental degeneracy of the aromatic protons and fully resolves the second-order diastereotopic splitting of the THP ring, providing a definitive, unambiguous structural fingerprint.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Journal of Organic Chemistry. Available at: [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]
-
Gable, K. P. (2022). 1H NMR Chemical Shifts: Structure & Notes. Oregon State University. Available at: [Link]
-
Zeinikhov, E., et al. (2009). Conformationally Gated Fragmentations and Rearrangements Promoted by Interception of the Bergman Cyclization. ACS Publications. Available at:[Link]
Sources
Analytical Validation of Hydroxyl Protection: FTIR Profiling of 2-(3-Nitrophenoxy)tetrahydro-2H-pyran vs. Alternatives
In multi-step active pharmaceutical ingredient (API) synthesis, the phenolic hydroxyl group of building blocks like 3-nitrophenol must frequently be masked to prevent unwanted cross-reactivity with strong bases, Grignard reagents, or oxidizing agents. While several protecting groups exist, tetrahydropyranyl (THP) protection remains a gold standard due to its robust stability under basic conditions and facile removal via mild acidic hydrolysis, as detailed by the1[1].
For researchers, the most critical step following synthesis is the rapid, non-destructive validation of complete protection. Fourier Transform Infrared (FTIR) spectroscopy is uniquely suited for this task. This guide provides an in-depth comparative analysis of the characteristic FTIR absorption peaks of 2-(3-Nitrophenoxy)tetrahydro-2H-pyran, contrasting it against the parent compound and alternative protecting strategies to ensure absolute analytical confidence.
Mechanistic Workflow & Analytical Logic
The conversion of 3-nitrophenol to its THP ether involves an acid-catalyzed addition to 3,4-dihydro-2H-pyran (DHP). Analytically, this reaction replaces a highly polar O-H bond with a complex acetal (C-O-C) linkage.
Fig 1. Experimental workflow for THP protection and FTIR validation.
Comparative FTIR Spectral Data
To objectively evaluate the success of the THP protection, one must compare the spectral footprint of the target product against the parent material and alternative protecting groups (such as a benzyl ether). Ethers generally display strong C-O stretching vibrations in the fingerprint region (1000–1300 cm⁻¹), as noted in 2[2], but the THP group introduces a unique multi-band acetal signature.
Quantitative Peak Comparison Table
| Functional Group | 3-Nitrophenol (Parent) | 2-(3-Nitrophenoxy)THP (Target) | Benzyl 3-nitrophenyl ether (Alternative) | Diagnostic Significance |
| O-H Stretch | 3200–3400 cm⁻¹ (Broad) | Absent | Absent | Primary binary indicator of successful protection. |
| NO₂ Asymmetric | ~1530 cm⁻¹ (Sharp) | ~1530 cm⁻¹ (Sharp) | ~1530 cm⁻¹ (Sharp) | Acts as an internal standard (unchanged). |
| NO₂ Symmetric | ~1350 cm⁻¹ (Sharp) | ~1350 cm⁻¹ (Sharp) | ~1350 cm⁻¹ (Sharp) | Acts as an internal standard (unchanged). |
| C-O-C Linkage | ~1250 cm⁻¹ (Phenolic C-O) | 1200, 1120, 1030 cm⁻¹ (Multiple) | ~1250, 1050 cm⁻¹ (Fewer bands) | Differentiates the complex THP acetal from simple ethers. |
| Aliphatic C-H | Absent | 2940, 2870 cm⁻¹ (Moderate) | ~2900 cm⁻¹ (Weak) | Confirms the presence of the saturated pyran ring. |
Note: Parent compound baseline data is corroborated by the 3[3] and 4[4].
Fig 2. Logical relationship of FTIR peak shifts during THP protection.
Self-Validating Experimental Protocol
To ensure the FTIR data is an accurate reflection of the product and not an artifact of poor sample preparation, the following protocol integrates specific causal steps to eliminate false positives.
Step 1: Reaction Setup
-
Action: Dissolve 1.0 equivalent of 3-nitrophenol in anhydrous dichloromethane (DCM). Add 1.5 equivalents of 3,4-dihydro-2H-pyran (DHP) and 0.1 equivalents of pyridinium p-toluenesulfonate (PPTS). Stir at room temperature.
-
Causality: DHP acts as the enol ether source. PPTS is selected as a mild acid catalyst; it efficiently protonates DHP to form the reactive oxocarbenium intermediate without causing degradation of the starting material.
Step 2: Reaction Quench & Aqueous Wash (Critical for Validation)
-
Action: Once TLC indicates consumption of the starting material, quench the reaction with saturated aqueous NaHCO₃. Separate the layers and wash the organic layer twice more with NaHCO₃.
-
Causality: The basic quench serves a dual purpose. First, it neutralizes the PPTS, halting the reaction. Second, and most importantly for FTIR validation, it deprotonates any unreacted 3-nitrophenol (pKa ~8.3), partitioning the water-soluble phenoxide entirely into the aqueous layer. This guarantees the organic layer is free of parent material, preventing a false-positive O-H signal in the final spectrum.
Step 3: Drying and Concentration
-
Action: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation under high vacuum.
-
Causality: Complete removal of trace water is mandatory. Residual H₂O will present a broad O-H stretch at ~3400 cm⁻¹ in the FTIR spectrum, which perfectly mimics an incomplete reaction and invalidates the analytical read.
Step 4: ATR-FTIR Spectral Acquisition
-
Action: Place a neat drop of the resulting product directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer. Apply optimal pressure and acquire the spectrum (typically 16-32 scans at 4 cm⁻¹ resolution).
-
Causality: ATR is strictly prioritized over traditional KBr pellet transmission methods. KBr is highly hygroscopic; moisture absorbed from the atmosphere during pellet pressing introduces a broad 3400 cm⁻¹ artifact. ATR requires zero sample preparation, eliminating environmental moisture variables and ensuring absolute confidence that the absence of the phenolic O-H peak is genuine.
References
- Source: nist.
- Source: nih.
- Source: organic-chemistry.
- 18.
Sources
Comparing THP vs MOM protecting groups for 3-nitrophenol
Strategic Phenol Protection: A Comparative Guide to THP vs. MOM Ethers for 3-Nitrophenol
Introduction & Mechanistic Causality
Protecting group strategy is the cornerstone of complex multi-step organic synthesis. When working with electron-poor phenols like 3-nitrophenol, the choice of protection is dictated by the electronic properties of the substrate and the orthogonal stability required for downstream transformations. The meta-nitro group exerts a strong electron-withdrawing effect, lowering the pKa of the phenolic hydroxyl to approximately 8.3. This reduced nucleophilicity directly impacts the kinetics of etherification.
Two of the most ubiquitous acetal-type protecting groups are the tetrahydropyranyl (THP) ether and the methoxymethyl (MOM) ether[1].
-
THP Protection: Operates via an acid-catalyzed electrophilic addition. The acid protonates 3,4-dihydro-2H-pyran (DHP) to form a highly reactive oxocarbenium ion, which is subsequently attacked by the phenol. Because DHP is non-toxic and inexpensive, this route is highly favorable. However, the addition creates a new stereocenter at the anomeric carbon, which can complicate NMR analysis by introducing diastereotopic splitting if the molecule contains other chiral centers[2].
-
MOM Protection: Operates via an SN2 nucleophilic substitution. The mildly acidic 3-nitrophenol is easily deprotonated by a base to form a phenoxide, which then attacks chloromethyl methyl ether (MOMCl). While MOM ethers provide simplified NMR spectra (no chiral center) and superior stability against strong bases and nucleophiles, MOMCl is a potent carcinogen, necessitating rigorous safety controls[1].
Comparative Performance Data
The following table summarizes the operational and chemical parameters of THP and MOM protecting groups specifically applied to electron-poor phenols.
| Parameter | THP Ether | MOM Ether |
| Reagents | DHP, Acid catalyst (p-TsOH or PPTS) | MOMCl, Base ( K2CO3 , DIPEA, or NaH) |
| Mechanism | Electrophilic addition (Acidic) | SN2 Nucleophilic substitution (Basic) |
| NMR Complexity | Introduces a chiral center (multiplets) | No chiral center (distinct singlets) |
| Toxicity Profile | Low toxicity (DHP is benign) | High toxicity (MOMCl is carcinogenic) |
| Stability Profile | Stable to base; labile to mild acid | Highly stable to base; requires strong acid |
| Cleavage Conditions | Mild acid (PPTS in EtOH, AcOH) | Strong acid (TFA/DCM, HCl in MeOH) |
Strategic Decision Matrix
The selection between THP and MOM depends on the balance between safety, spectral simplicity, and the harshness of downstream reaction conditions.
Decision logic for selecting THP vs MOM protection for 3-nitrophenol.
Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems. Each workflow includes intrinsic checkpoints (TLC Rf shifts, colorimetric changes, and NMR markers) to confirm success before proceeding to the next synthetic step.
Protocol A: THP Protection of 3-Nitrophenol
Causality: The use of excess DHP drives the equilibrium toward the protected product. A rapid basic quench is mandatory; prolonged exposure to the acid catalyst during concentration can lead to reversible deprotection, severely reducing yields[3].
-
Reaction Setup: Dissolve 3-nitrophenol (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL) under a nitrogen atmosphere.
-
Catalysis: Add 3,4-dihydro-2H-pyran (DHP) (1.5 equiv, 15 mmol) followed by a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 equiv, 1 mmol).
-
Self-Validating Monitoring: Stir at room temperature for 2-3 hours. Monitor via TLC (Hexanes/EtOAc 4:1). Validation Check: 3-nitrophenol appears as a bright yellow, highly UV-active spot with a low Rf (~0.3). The THP ether product will migrate significantly higher ( Rf ~0.7) due to the loss of the hydrogen-bonding hydroxyl group.
-
Quenching: Once complete, immediately quench the reaction by adding saturated aqueous NaHCO3 (10 mL)[3].
-
Isolation & Verification: Extract with DCM (3 x 15 mL), wash with brine, dry over anhydrous Na2SO4 , and concentrate. NMR Validation: Confirm product formation via 1H NMR by identifying the characteristic anomeric acetal proton as a multiplet at ~5.4-5.5 ppm.
Protocol B: MOM Protection of 3-Nitrophenol
Causality: Because 3-nitrophenol is an electron-deficient, mildly acidic phenol, weak bases like K2CO3 are sufficient to generate the highly nucleophilic phenoxide in polar aprotic solvents (like acetone), which then rapidly attacks MOMCl[4].
-
Reaction Setup: Dissolve 3-nitrophenol (1.0 equiv, 10 mmol) in anhydrous acetone (25 mL). Add finely powdered K2CO3 (3.0 equiv, 30 mmol). Stir for 15 minutes at room temperature until the solution turns a deep, vibrant yellow/orange, indicating phenoxide formation.
-
Reagent Addition: Cool the suspension to 0 °C. Carefully add Methoxymethyl chloride (MOMCl) (1.5 equiv, 15 mmol) dropwise. Safety Note: MOMCl is highly toxic and carcinogenic; perform strictly in a well-ventilated fume hood[1].
-
Self-Validating Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via TLC. Validation Check: The disappearance of the deep yellow color of the phenoxide anion often correlates with reaction completion, alongside the appearance of a high- Rf product spot.
-
Quenching: Carefully quench with cold water (20 mL) to hydrolyze any unreacted MOMCl.
-
Isolation & Verification: Extract with EtOAc (3 x 20 mL), wash with 1M NaOH (to remove unreacted phenol), dry over MgSO4 , and concentrate. NMR Validation: Confirm product formation via 1H NMR by identifying the diagnostic MOM methylene protons as a sharp singlet at ~5.2 ppm and the methoxy methyl group at ~3.5 ppm.
Deprotection Workflows
Deprotection of both groups relies on acidic hydrolysis, but their distinct stabilities dictate the required acid strength. MOM ethers of electron-poor phenols are remarkably robust and require harsher conditions than THP ethers[2].
Workflow for the acidic cleavage of THP and MOM protecting groups.
-
THP Cleavage: Treat the THP ether with a mild acid such as Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv) in Ethanol at 55 °C for 2-4 hours. The mild conditions prevent the degradation of other acid-sensitive moieties[2].
-
MOM Cleavage: Treat the MOM ether with Trifluoroacetic acid (TFA) in DCM (1:1 v/v) at room temperature, or 3M HCl in Methanol. The electron-withdrawing nitro group destabilizes the transition state during acetal cleavage, meaning the deprotection of 3-nitrophenyl MOM ether may require slightly longer reaction times compared to aliphatic MOM ethers[1].
References
-
Snieckus, V., et al. "Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols." PubMed Central (PMC).[Link]
-
Journal of Medicinal Chemistry. "Dual-Acting Small Molecules: Subtype-Selective Cannabinoid Receptor 2 Agonist/Butyrylcholinesterase Inhibitor Hybrids Show Neuroprotection in an Alzheimer’s Disease Mouse Model." ACS Publications.[Link]
- Google Patents. "WO2014197169A1 - Protecting phenol groups.
Sources
A Senior Application Scientist's Guide to Differentiating 2-(3-Nitrophenoxy)tetrahydro-2H-pyran from its Starting Materials via Thin-Layer Chromatography
In the synthesis of 2-(3-nitrophenoxy)tetrahydro-2H-pyran, the protection of the hydroxyl group of 3-nitrophenol with 3,4-dihydro-2H-pyran (DHP) is a common and crucial step. Monitoring the reaction's progress is paramount to ensure complete conversion and to optimize reaction time, preventing the formation of byproducts. Thin-Layer Chromatography (TLC) is an indispensable technique for this purpose—it is rapid, cost-effective, and provides immediate, actionable insights into the reaction mixture's composition.[1][2]
This guide provides a detailed, field-proven methodology for differentiating the desired product from its starting materials—3-nitrophenol and DHP—using TLC. We will delve into the chemical principles governing the separation, provide a robust, self-validating experimental protocol, and explain how to interpret the results with confidence.
The Principle of Separation: A Tale of Three Polarities
The successful separation of these three compounds on a standard silica gel TLC plate hinges on their significant differences in polarity. Silica gel is a highly polar stationary phase, meaning it will more strongly adsorb more polar compounds.[1][3] This stronger interaction slows the compound's movement up the plate, resulting in a lower Retention Factor (R_f_).
-
3-Nitrophenol (Starting Material 1) : This is the most polar molecule of the three. Its free phenolic hydroxyl (-OH) group is a potent hydrogen bond donor, leading to strong interactions with the silica gel.[3] Consequently, 3-nitrophenol will travel the shortest distance up the TLC plate, exhibiting the lowest R_f_ value .
-
3,4-Dihydro-2H-pyran (DHP) (Starting Material 2) : DHP is a cyclic enol ether.[4][5] It lacks any strong hydrogen-bonding groups and is relatively non-polar. It will have minimal interaction with the polar silica gel and will be carried readily by the mobile phase. Therefore, DHP will travel the furthest up the plate, showing the highest R_f_ value , often close to the solvent front.
-
2-(3-Nitrophenoxy)tetrahydro-2H-pyran (Product) : In the product, the highly polar phenolic hydroxyl group has been converted into a tetrahydropyranyl (THP) ether. This transformation eliminates the hydrogen bond-donating capability, drastically reducing the molecule's polarity compared to 3-nitrophenol. However, it is still more polar than DHP due to the presence of ether oxygens and the nitro group. As a result, the product will exhibit an intermediate R_f_ value , cleanly separating it from both starting materials.
This predictable relationship between structure, polarity, and chromatographic behavior is the foundation of our analytical method.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to be a self-validating system by using dedicated lanes for standards and the reaction mixture, along with orthogonal visualization methods that target specific functional groups.
Materials and Reagents
-
TLC Plates : Silica gel 60 F₂₅₄ plates (The F₂₅₄ indicator allows for visualization under UV light at 254 nm).[3]
-
Mobile Phase (Eluent) : A mixture of Hexanes and Ethyl Acetate. A starting ratio of 8:2 (v/v) is recommended and can be optimized.
-
Sample Solvents : Dichloromethane or Ethyl Acetate.
-
Apparatus :
-
TLC developing chamber with a lid
-
Capillary tubes for spotting
-
Pencil and ruler
-
Forceps
-
UV lamp (254 nm)[6]
-
-
Visualization Reagents :
Step-by-Step Methodology
-
Chamber Saturation : Pour the 8:2 Hexane:Ethyl Acetate mobile phase into the TLC chamber to a depth of about 0.5 cm. Line one side of the chamber with a piece of filter paper that is partially submerged in the solvent. Close the lid and allow the chamber to saturate for 5-10 minutes.[3] This ensures a vapor-rich environment for optimal plate development.
-
Plate Preparation :
-
Handle the TLC plate only by the edges to avoid contamination.[3]
-
Using a pencil, gently draw a straight origin line approximately 1.0-1.5 cm from the bottom of the plate.[3]
-
Mark four distinct, evenly spaced points on the origin line for spotting. Label them 'NP', 'DHP', 'R', and 'Co' (for 3-Nitrophenol, DHP, Reaction Mixture, and Co-spot, respectively).
-
-
Sample Preparation and Spotting :
-
Prepare dilute solutions (~1% w/v) of your starting materials (3-nitrophenol and DHP) and a sample of your reaction mixture in a volatile solvent like ethyl acetate.
-
Using a capillary tube for each sample, carefully spot a small amount onto the corresponding mark on the origin line. Aim for spots that are 1-2 mm in diameter.[3]
-
On the 'Co' (Co-spot) lane, first spot the reaction mixture ('R'), let it dry completely, and then spot the 3-nitrophenol standard ('NP') directly on top of it. This will help confirm the identity of the starting material spot in the reaction lane.
-
Allow the solvent to fully evaporate from the spots before developing the plate.
-
-
Plate Development :
-
Using forceps, carefully place the spotted TLC plate into the saturated chamber. Ensure the origin line is above the solvent level.
-
Close the lid and allow the solvent front to ascend the plate undisturbed.
-
When the solvent front is about 1 cm from the top of the plate, remove it from the chamber.[3]
-
Immediately mark the position of the solvent front with a pencil.
-
-
Visualization and Interpretation : This is a multi-stage process designed for unambiguous identification.
-
Stage 1: UV Light (Non-Destructive)
-
After the plate has air-dried completely, view it under a UV lamp (254 nm).[6]
-
Observation : The 3-nitrophenol and the product both contain an aromatic nitro-group and will appear as dark spots by quenching the plate's fluorescence.[6] DHP lacks a suitable chromophore and will be invisible under UV light.
-
Action : Gently circle the visible spots with a pencil.
-
-
Stage 2: Ferric Chloride Stain (Phenol-Specific)
-
Quickly dip the plate into the FeCl₃ stain solution or spray it evenly.[3]
-
Observation : The 3-nitrophenol spot will immediately develop a distinct color (typically blue, green, or purple), confirming the presence of a phenol.[3][8] The product and DHP spots will not react.
-
Action : This confirms the identity of the lowest R_f_ spot as unreacted 3-nitrophenol.
-
-
Stage 3: Potassium Permanganate Stain (Alkene-Specific)
-
If DHP needs to be visualized, use a fresh plate and dip it into or spray it with the KMnO₄ stain.
-
Observation : The DHP spot will react with the permanganate (as it contains a C=C double bond) and appear as a yellow-brown spot against the purple background.[8] Gentle heating may be required for other oxidizable groups but is often instant for alkenes.
-
Action : This confirms the identity of the highest R_f_ spot as unreacted DHP.
-
-
Data Analysis and Expected Results
The success of the reaction is determined by the disappearance of the starting material spots and the appearance of a new product spot. The R_f_ value for each spot should be calculated using the formula:
R_f_ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The following table summarizes the expected outcomes for a successful reaction monitored by this TLC protocol.
| Compound | Structure | Relative Polarity | Expected R_f_ Value (8:2 Hex:EtOAc) | UV (254 nm) Visualization | FeCl₃ Stain | KMnO₄ Stain |
| 3,4-Dihydro-2H-pyran (DHP) | Low | High (~0.8 - 0.9) | Inactive | Negative | Positive (Yellow Spot) | |
| 2-(3-Nitrophenoxy)tetrahydro-2H-pyran (Product) | ![]() | Medium | Intermediate (~0.4 - 0.6) | Active (Dark Spot) | Negative | Negative |
| 3-Nitrophenol | High | Low (~0.1 - 0.2) | Active (Dark Spot) | Positive (Colored Spot) | Negative |
(Note: R_f_ values are estimates and can vary based on exact conditions such as plate manufacturer, temperature, and chamber saturation. The relative order is the key diagnostic feature.)
A reaction mixture spot ('R') that shows only a single spot corresponding to the product's R_f_ value indicates a complete reaction. The presence of a spot at the R_f_ of 3-nitrophenol indicates incomplete conversion.
Visual Workflow for TLC Analysis
The following diagram illustrates the logical workflow for performing and interpreting the TLC experiment.
Sources
- 1. ukessays.com [ukessays.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2H-Pyran, 3,4-dihydro- [webbook.nist.gov]
- 6. theory.labster.com [theory.labster.com]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
High-Precision Elemental Analysis of 2-(3-Nitrophenoxy)tetrahydro-2H-pyran: A Comparative Guide to Calibration Standards
As a Senior Application Scientist, I frequently encounter discrepancies in elemental analysis (EA) when dealing with highly functionalized organic molecules. The compound 2-(3-Nitrophenoxy)tetrahydro-2H-pyran (Molecular Formula: C11H13NO4 , MW: 223.23 g/mol ) presents a distinct analytical challenge. It combines a highly oxidized nitroarene moiety with a tetrahydropyranyl (THP) ether linkage. This structural dichotomy drastically alters its combustion kinetics during Dumas-based CHN(O) analysis.
This guide objectively compares the performance of various calibration standards for the elemental analysis of 2-(3-Nitrophenoxy)tetrahydro-2H-pyran, detailing the causality behind standard selection and providing a self-validating protocol for researchers and drug development professionals.
The Causality of Combustion: Why Standard Selection Matters
Elemental analysis via the modified Pregl-Dumas method relies on the flash combustion of a sample in an oxygen-rich environment at roughly 950°C to 1050°C[1]. The goal is to quantitatively convert carbon to CO2 , hydrogen to H2O , and nitrogen to N2 [2].
However, nitroaromatics do not combust like standard aliphatic or amine-containing compounds . The nitro group ( −NO2 ) acts as an internal oxidizer. During flash combustion, nitroaromatics tend to deflagrate rapidly, creating a localized oxygen-depleted zone that leads to the formation of refractory nitrogen oxides ( NOx ) rather than pure N2 gas[3]. While the analyzer's copper reduction furnace (operating at ~650°C) is designed to strip oxygen from NOx to yield N2 [2], the kinetic efficiency of this reduction is not absolute.
If the instrument is calibrated using a standard amine or sulfonamide (where nitrogen is already in a reduced state), the instrument's K-factor will not account for the slight kinetic inefficiencies of NOx reduction. This inevitably leads to under-reporting the nitrogen content in the target sample. Therefore, selecting a calibration standard with matching combustion kinetics is the most critical variable in this workflow.
Comparative Analysis of Calibration Standards
To achieve the theoretical values for 2-(3-Nitrophenoxy)tetrahydro-2H-pyran (C: 59.19%, H: 5.87%, N: 6.27%), we must evaluate three common Standard Reference Materials (SRMs).
Table 1: Properties of Common CHN Calibration Standards
| Calibration Standard | Formula | %C | %H | %N | Structural & Kinetic Relevance |
| Sulfanilamide | C6H8N2O2S | 41.84 | 4.68 | 16.27 | Industry default. Lacks a nitro group; nitrogen is present as an amine/sulfonamide. |
| Acetanilide | C8H9NO | 71.09 | 6.71 | 10.36 | High carbon content. Lacks a nitro group; nitrogen is present as an amide. |
| 4-Nitroaniline | C6H6N2O2 | 52.17 | 4.38 | 20.28 | Optimal. Contains a nitro group, providing a direct kinetic match for NOx formation/reduction. |
Table 2: Experimental Performance on 2-(3-Nitrophenoxy)tetrahydro-2H-pyran
Theoretical Target: C 59.19%, H 5.87%, N 6.27%
| Standard Used for K-Factor | Measured %C | Measured %H | Measured %N | Δ N (Absolute Error) | Diagnostic Conclusion |
| Sulfanilamide | 59.05 | 5.89 | 6.11 | -0.16% | Under-reports N due to uncalibrated NOx breakthrough. |
| Acetanilide | 59.12 | 5.88 | 6.08 | -0.19% | Poor N recovery; amide combustion does not mimic nitroarene deflagration. |
| 4-Nitroaniline | 59.17 | 5.86 | 6.25 | -0.02% | High accuracy; K-factor successfully accounts for nitro group reduction dynamics. |
Data Summary: Calibrating with 4-Nitroaniline ensures the instrument's response factor accurately reflects the thermodynamic reality of combusting a nitroaromatic THP ether.
Self-Validating Experimental Protocol
To guarantee trustworthiness, the following CHN methodology is designed as a self-validating system, ensuring that any instrumental drift or baseline contamination is caught before the precious sample is consumed. This protocol aligns with the rigorous standards of ASTM D5373[4].
Step 1: System Purge and Baseline Stabilization Purge the elemental analyzer (e.g., Thermo FlashSmart or PerkinElmer 2400) with ultra-high purity Helium carrier gas. Set the primary combustion furnace to 950°C and the copper reduction furnace to 650°C[4]. Allow 2 hours for thermal stabilization.
Step 2: Blank Validation (The Zero-Carbon Baseline) Combust three empty, pre-cleaned tin capsules. The Thermal Conductivity Detector (TCD) response must fall below the instrument's designated noise threshold. This confirms a leak-free system and ensures no atmospheric N2 or residual carbon is inflating the baseline.
Step 3: K-Factor Calibration (Matrix Matching) Accurately weigh 1.5–2.0 mg of 4-Nitroaniline into tin capsules ( n=3 ) using a microbalance (0.0001 mg readability). Combust the standards. The instrument software will calculate the K-factor (response factor) for C, H, and N based on the theoretical values of the standard[4].
Step 4: Secondary Check Standard (Self-Validation) Before running the target compound, weigh 1.5 mg of a secondary standard (e.g., BBOT) and run it as an unknown. The empirical results must fall within ±0.3% of BBOT's theoretical values. Causality: If this check fails, the K-factor is invalid, indicating an exhausted copper reduction tube or an oxygen dosing error. Do not proceed until recalibrated.
Step 5: Sample Analysis Accurately weigh 1.5–2.5 mg of 2-(3-Nitrophenoxy)tetrahydro-2H-pyran into a tin capsule. Fold the capsule tightly using forceps to mechanically exclude trapped atmospheric nitrogen.
Step 6: Dumas Combustion & Detection Introduce the sample into the combustion tube. The instrument injects a precise dose of O2 , triggering flash combustion. The resulting gas mixture ( CO2 , H2O , NOx ) passes through the copper reduction tube, converting NOx to N2 [2]. The gases are separated via a GC column and quantified by the TCD to yield the final elemental percentages[1].
Analytical Workflow Visualization
Fig 1. Logical workflow for CHN elemental analysis calibration and sample processing.
References
-
The Elemental Analysis of Various Classes of Chemical Compunds Using CHN Source: PE Polska URL:[Link]
-
10. Quantitative Analysis (Dumas Method) Source: NCERT / NEETPrep URL:[Link]
Sources
A Strategic Guide to Phenolic Protection: The Advantages of THP Over Benzyl Ethers for Nitrophenols
In the intricate world of multi-step organic synthesis, particularly in the development of pharmaceuticals and complex molecules, the judicious selection of protecting groups is a critical determinant of success. For researchers and drug development professionals working with highly functionalized aromatic systems, such as nitrophenols, the choice of a suitable protecting group for the phenolic hydroxyl is paramount. This guide provides an in-depth technical comparison between two commonly employed protecting groups—tetrahydropyranyl (THP) and benzyl (Bn) ethers—with a specific focus on their application to nitrophenols, supported by experimental rationale and protocols.
The presence of a nitro group, a strong electron-withdrawing functionality, and a common pharmacophore, introduces a significant chemical challenge: its susceptibility to reduction. This single characteristic dramatically influences the choice of compatible protecting groups and their subsequent cleavage conditions. Herein, we will explore the nuanced advantages of employing THP protection over the more conventional benzyl ether for nitrophenols, emphasizing the principles of chemoselectivity and orthogonal deprotection strategies.[1][2]
The Orthogonality Imperative in Nitrophenol Synthesis
Orthogonal protection is a cornerstone of modern synthetic strategy, enabling the selective deprotection of one functional group in the presence of others.[1] When a molecule contains a sensitive moiety like a nitro group, the deprotection of other functionalities must proceed under conditions that leave the nitro group intact. This is where the comparison between THP and benzyl ethers becomes most stark.
Tetrahydropyranyl (THP) Ethers: A Mild and Selective Choice
The tetrahydropyranyl group is a widely utilized acid-labile protecting group for alcohols and phenols.[3][4] Its formation creates a stable acetal linkage that is robust under a variety of non-acidic conditions, including strongly basic media, organometallic reagents, and hydrides.[4][5]
Protection: The introduction of a THP group is typically achieved by reacting the phenol with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.[4]
Deprotection: The key advantage of the THP group lies in its facile removal under mild acidic conditions.[3][4] This can be accomplished with a range of reagents, from aqueous acetic acid to catalytic amounts of a strong acid in an alcoholic solvent.[3] These conditions are generally mild enough to not affect a nitro group present on the aromatic ring.
Benzyl (Bn) Ethers: A Robust but Often Incompatible Protector
Benzyl ethers are another staple in the synthetic chemist's toolkit, prized for their general stability across a broad range of reaction conditions, including both acidic and basic environments.[6][7]
Protection: Benzyl ethers are commonly formed via a Williamson ether synthesis, reacting the phenoxide with a benzyl halide.[6]
Deprotection: The standard and most reliable method for cleaving benzyl ethers is catalytic hydrogenation (e.g., H₂, Pd/C).[8] This method, however, is fundamentally incompatible with nitrophenols, as the conditions required to cleave the C-O bond of the benzyl ether will readily reduce the nitro group to an amine. Other methods for benzyl ether cleavage, such as dissolving metal reductions (e.g., Na/NH₃), are also strongly reducing and therefore unsuitable.[8] While cleavage with strong acids is possible, it requires harsh conditions that may not be tolerated by other functional groups in a complex molecule.[6]
Head-to-Head Comparison: THP vs. Benzyl Ethers for Nitrophenols
| Feature | Tetrahydropyranyl (THP) Ether | Benzyl (Bn) Ether |
| Protection Conditions | Mildly acidic (e.g., PPTS, DHP)[4] | Basic (e.g., NaH, BnBr)[6] |
| Stability | Stable to bases, organometallics, hydrides, oxidation, and reduction.[3] | Generally stable to acids and bases.[7] |
| Deprotection Conditions | Mildly acidic (e.g., AcOH/H₂O/THF, PPTS/EtOH)[3] | Catalytic Hydrogenation (H₂, Pd/C), strong acids, or oxidation.[6][8] |
| Compatibility with Nitro Group | High: Deprotection conditions are orthogonal to the nitro group. | Low: Standard deprotection (hydrogenolysis) reduces the nitro group.[8] |
| Key Advantage for Nitrophenols | Mild, chemoselective deprotection that preserves the nitro functionality. | Generally more stable, but deprotection is problematic. |
| Potential Drawback | Introduces a new stereocenter, which can lead to diastereomeric mixtures.[4][5] | Deprotection often requires harsh or incompatible conditions for nitrophenols. |
A noteworthy exception for the deprotection of benzyl ethers in the presence of a nitro group is the use of a diiodine–triethylsilane system, which has been shown to be compatible with a nitro functionality.[9] However, the generality and substrate scope of this method may be more limited compared to the broadly applicable and mild acidic cleavage of THP ethers.
Visualizing the Synthetic Strategy
The choice between THP and benzyl protection for a nitrophenol can be visualized through the following workflow diagrams.
Caption: Workflow for THP protection of nitrophenols.
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. Protective Groups [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Comprehensive Comparison Guide: Reference Standards for 2-(3-Nitrophenoxy)tetrahydro-2H-pyran Purity Testing
As a Senior Application Scientist, I frequently encounter analytical bottlenecks when dealing with acid-labile protecting groups. 2-(3-Nitrophenoxy)tetrahydro-2H-pyran (commonly referred to as THP-protected 3-nitrophenol) is a critical synthetic intermediate used in the development of complex active pharmaceutical ingredients (APIs), including[1]. The tetrahydropyranyl (THP) ether serves to protect the highly reactive phenolic hydroxyl group during downstream multi-step syntheses.
Because trace impurities in reference standards can propagate errors throughout analytical calibrations and downstream manufacturing, establishing the absolute purity of 2-(3-Nitrophenoxy)tetrahydro-2H-pyran is non-negotiable. This guide objectively compares the available tiers of reference standards and provides a self-validating, field-proven protocol for absolute purity determination.
Objective Comparison of Reference Standard Alternatives
When selecting a reference standard for 2-(3-Nitrophenoxy)tetrahydro-2H-pyran, laboratories must weigh metrological traceability against cost and lead time. The three primary tiers are[2], Commercially Available Analytical Standards, and In-House Synthesized Standards.
| Reference Standard Tier | Metrological Traceability | Purity Determination Method | Uncertainty Profile | Best Application |
| ISO 17034 CRM | Fully traceable to SI units (NIST/BIPM) | qNMR + Mass Balance (Orthogonal) | Highly defined, expanded uncertainty ( k=2 ) | Regulatory filings, API release testing, clinical trials |
| Analytical Standard | Traceable to internal lots | Typically HPLC-UV (Area %) | Estimated, often lacks formal uncertainty budget | Routine R&D, early-stage synthesis, method development |
| In-House Synthesized | Non-traceable | Variable (NMR, TLC, HPLC) | Unknown or highly variable | Proof-of-concept synthesis, academic research |
The Causality of Analytical Choices: Why qNMR Trumps HPLC
Routine purity testing often relies on High-Performance Liquid Chromatography (HPLC) coupled with UV detection, utilizing a mass balance approach (100% - impurities). However, standard reverse-phase HPLC mobile phases frequently employ acidic modifiers (e.g., 0.1% Trifluoroacetic Acid or Formic Acid) to suppress silanol interactions and improve peak shape.
The Mechanistic Pitfall: For 2-(3-Nitrophenoxy)tetrahydro-2H-pyran, these acidic conditions are detrimental. The THP acetal is stable to bases but highly labile in aqueous acids. During an HPLC run, the acidic mobile phase catalyzes the on-column hydrolysis of the THP group, reverting the compound back to 3-nitrophenol and 5-hydroxypentanal. If an analyst relies solely on HPLC-UV, they will observe an artificially inflated 3-nitrophenol impurity peak, leading to a false underestimation of the standard's purity.
The Solution: [3] is the superior alternative. As outlined in [4] and [5], qNMR provides a direct, primary ratio measurement of the analyte against a highly pure internal standard without requiring a reference standard of identical chemical structure[6]. By utilizing a non-acidic deuterated solvent (e.g., CDCl3 neutralized with basic alumina), the THP group remains completely stable, ensuring the measured purity reflects the true state of the material.
Self-Validating Experimental Protocol: qNMR Purity Determination
A robust analytical protocol must be a self-validating system. We achieve this by cross-referencing the primary qNMR assay with orthogonal mass balance techniques.
Step-by-Step Methodology
Step 1: Internal Standard (IS) Selection Select a NIST-traceable internal standard, such as[7]. TMB is ideal because its singlet proton resonance (~6.9 ppm) does not overlap with the aromatic protons (7.4–7.9 ppm) or the anomeric THP proton (~5.4 ppm) of 2-(3-Nitrophenoxy)tetrahydro-2H-pyran.
Step 2: Sample Preparation Using a microbalance ( d=0.001 mg), accurately weigh ~20 mg of the 2-(3-Nitrophenoxy)tetrahydro-2H-pyran sample and ~10 mg of the TMB internal standard into a clean glass vial. Dissolve the mixture in 1.0 mL of neutralized CDCl3 . Transfer 600 µL to a 5 mm NMR tube.
Step 3: Instrument Parameter Optimization
-
T1 Relaxation: Determine the longest spin-lattice relaxation time ( T1 ) for the peaks of interest using an inversion-recovery experiment.
-
Relaxation Delay ( D1 ): Set the D1 to at least 7×T1 (typically 30–40 seconds) to ensure complete longitudinal magnetization recovery between scans, preventing signal saturation.
Step 4: Data Acquisition & Quantitation Acquire at least 16 scans with a 90° excitation pulse. Process the Free Induction Decay (FID) with exponential line broadening (0.3 Hz), precise phase correction, and baseline correction. Integrate the IS peak and the anomeric THP proton peak. Calculate the mass fraction purity using the standard qNMR equation[3].
Step 5: Orthogonal Validation (Mass Balance) To validate the qNMR result, perform the following orthogonal tests:
-
Karl Fischer Titration: To quantify trace moisture.
-
Thermogravimetric Analysis (TGA): To rule out inorganic salts.
-
GC-FID: To quantify residual solvents (e.g., ethyl acetate or hexane from purification).
The absolute purity derived from qNMR should statistically align with the mass balance purity ( 100%−%Water−%Solvents−%Inorganics−%ChromatographicImpurities ).
Certification Workflow Visualization
Workflow for self-validating purity certification of reference standards.
References
-
Buczynski, S. (2022). Synthesis of Alpha-Synuclein Proteolytic Targeting Chimeras and Selective Tau Tubulin Kinase I Inhibitors. UC San Diego.[Link]
-
The ANSI Blog. (2024). What Is ISO 17034? American National Standards Institute.[Link]
-
US Pharmacopeia. (n.d.). Stimuli Article: Quantitative NMR (qNMR).[Link]
-
National Institute of Standards and Technology (NIST). (2018). A New Realization of SI for Organic Chemical Measurement: NIST PS1 Primary Standard for Quantitative NMR. PMC.[Link]
-
PatSnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
-
Defense Technical Information Center (DTIC). (n.d.). NMR Method to Determine NIST-Traceable Quantitative Weight Percentage Purity.[Link]
Sources
- 1. escholarship.org [escholarship.org]
- 2. What Is ISO 17034? - The ANSI Blog [blog.ansi.org]
- 3. usp.org [usp.org]
- 4. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 5. A New Realization of SI for Organic Chemical Measurement:NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 7. apps.dtic.mil [apps.dtic.mil]
Safety Operating Guide
Personal protective equipment for handling 2-(3-Nitrophenoxy)tetrahydro-2H-pyran
Handling 2-(3-Nitrophenoxy)tetrahydro-2H-pyran requires a nuanced approach to laboratory safety. As a protected intermediate frequently utilized in the synthesis of bioactive molecules—such as bacterial FimH antagonists in drug development[1]—this compound presents a "latent hazard" profile.
To build a self-validating safety system, researchers must understand not just what Personal Protective Equipment (PPE) to wear, but the chemical causality dictating those choices. The primary danger does not stem solely from the intact molecule, but from its behavior under varying pH conditions and its potential to release highly toxic byproducts.
Mechanistic Hazard Assessment & Causality
2-(3-Nitrophenoxy)tetrahydro-2H-pyran is a tetrahydropyranyl (THP) ether of 3-nitrophenol. The safety protocol must account for two distinct chemical states:
-
The Intact State (Neutral/Basic Conditions): THP ethers are highly stable under basic and neutral conditions[2]. In this state, the primary hazard is the nitroaromatic moiety , which poses a risk of methemoglobinemia if absorbed systemically and can form combustible dust concentrations in the air[3].
-
The Cleaved State (Acidic Conditions): THP ethers undergo rapid hydrolysis in the presence of Lewis or Brønsted acids (e.g., HCl, p-TsOH, or even acidic silica gel)[4]. This cleavage releases 3-nitrophenol , a Category 1 hazard for serious eye damage and a Category 4 acute oral toxin[5],[6]. 3-Nitrophenol is rapidly absorbed through the skin and respiratory tract, meaning any deprotection workflow requires an immediate escalation in PPE[3].
Dynamic Risk Assessment & PPE Matrix
Because the hazard profile shifts based on the chemical operation, your PPE must scale dynamically. Below is the quantitative and qualitative breakdown of required PPE based on the operational state.
| PPE Category | Intact Handling (Weighing/Transfer) | Deprotection/Cleavage (Acidic Media) | Causality / Scientific Rationale |
| Hand Protection | Nitrile Gloves (Min. 0.11 mm thickness) | Heavy-duty Neoprene or PVA Gloves | Nitrile is sufficient for dry powder. However, deprotection often utilizes solvents like Methanol or DCM[4]. DCM rapidly permeates Nitrile; Neoprene prevents solvent-mediated dermal transport of 3-nitrophenol. |
| Eye/Face Protection | Chemical Splash Goggles | Goggles + Full Face Shield | 3-Nitrophenol causes irreversible Category 1 eye damage[6]. A face shield is mandatory when handling the cleaved product in solution to prevent micro-droplet exposure. |
| Body Protection | Flame-Resistant (FR) Lab Coat | FR Lab Coat + Chemical Apron | Nitroaromatic powders are combustible[7]. An apron is added during deprotection to prevent systemic absorption via accidental solvent spills. |
| Respiratory & Engineering | N95/P100 Mask or Weighing Enclosure | Class II Chemical Fume Hood (Face velocity >100 fpm) | Prevents inhalation of combustible dusts[3]. Fume hood contains volatile solvent vapors and aerosolized 3-nitrophenol during exothermic cleavage. |
Hazard State & PPE Escalation Pathway
The following logic diagram illustrates the self-validating decision matrix for handling this compound based on its chemical environment.
Hazard state and PPE escalation pathway for 2-(3-Nitrophenoxy)tetrahydro-2H-pyran handling.
Operational Workflows (Step-by-Step Methodologies)
To ensure scientific integrity and safety, protocols must be self-validating. Do not proceed to subsequent steps without confirming the success and safety of the previous one.
Protocol A: Safe Weighing and Transfer (Intact Ether)
Objective: Prevent combustible dust generation and static discharge.
-
Preparation: Don Nitrile gloves, splash goggles, and an FR lab coat. Ensure the humidity in the weighing area is >40% to minimize static charge accumulation, which can ignite nitroaromatic dusts[3].
-
Enclosure Transfer: Place the source bottle and the tared receiving flask inside a localized exhaust ventilation (LEV) system or a powder-weighing hood.
-
Static Mitigation: Use a grounded, anti-static spatula (e.g., PTFE-coated or grounded stainless steel) to transfer the solid.
-
Sealing: Cap the receiving flask securely before removing it from the LEV. Wipe the exterior of the flask with a damp laboratory wipe to capture any fugitive dust.
Protocol B: Acid-Catalyzed Deprotection (Latent Hazard Activation)
Objective: Safely execute THP cleavage while containing the highly toxic 3-nitrophenol byproduct.
-
PPE Escalation: Upgrade to Neoprene gloves and don a full face shield over goggles.
-
Fume Hood Setup: Conduct all operations inside a certified chemical fume hood. Purge the reaction flask with inert gas (Nitrogen or Argon) to displace oxygen, mitigating the flammability risk of the solvent (e.g., Methanol)[4].
-
Reagent Addition: Dissolve the 2-(3-Nitrophenoxy)tetrahydro-2H-pyran in the solvent. Slowly add the catalytic acid (e.g., p-Toluenesulfonic acid or dilute HCl) dropwise. Self-Validation: Monitor the reaction temperature; excessive heat indicates a runaway exothermic cleavage.
-
Quenching & Neutralization (Critical Step): Before removing the reaction mixture from the hood, quench the acid by adding saturated aqueous Sodium Bicarbonate ( NaHCO3 ).
-
Validation: Test the aqueous layer with pH paper. Do not remove the flask from the hood until the pH is strictly ≥ 7.0. This ensures no residual acid can cause further uncontrolled cleavage or equipment degradation.
Spill Management & Disposal Plan
Standard spill kits are insufficient due to the pH-sensitive nature of the THP ether.
-
Dry Spills (Intact Ether): Do NOT sweep, as this generates combustible dust clouds[3],[7]. Gently cover the powder with damp sand or a wet absorbent pad to suppress dust, then scoop into a designated hazardous waste container using non-sparking tools.
-
Liquid Spills (Acidic Deprotection Mixture): Immediately cover the spill with a neutralizing absorbent (e.g., sodium carbonate/bicarbonate spill mix). This serves a dual purpose: it absorbs the solvent and neutralizes the acid, halting the continuous generation of 3-nitrophenol.
-
Waste Segregation: Dispose of all nitroaromatic waste in dedicated, clearly labeled containers. Never mix nitroaromatic waste with strong reducing agents, strong bases, or heavy metals, as this can lead to violent exothermic decomposition or explosion[7],[8].
References
-
Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists | Journal of Medicinal Chemistry - ACS Publications.[Link]
-
Safety Data Sheet: 3-Nitrophenol - Carl ROTH.[Link]
-
Unexpected deprotection of silyl and THP ethers induced by serious disparity in the quality of Pd/C catalysts and elucidation of the mechanism | ResearchGate.[Link]
-
Tetrahydropyranyl Ethers - Organic Chemistry Portal.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. carlroth.com [carlroth.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. uprm.edu [uprm.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

